1-(4-Chlorophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42452. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPOEWMCLFRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346878 | |
| Record name | 1-(4-Chlorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-02-1 | |
| Record name | 1-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6299-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Chlorophenyl)ethanamine synthesis from 4-chloroacetophenone
An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)ethanamine from 4-Chloroacetophenone
Introduction
This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its production from the readily available starting material, 4-chloroacetophenone, is a topic of significant interest for researchers, scientists, and professionals in drug development. The primary and most efficient method for this transformation is reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds.[1][2][3]
This technical guide provides a comprehensive overview of the core synthetic methodologies for converting 4-chloroacetophenone to this compound. It includes detailed experimental protocols, a comparative summary of reaction conditions and yields, and visualizations of the reaction pathways and experimental workflows.
Core Synthesis Pathway: Reductive Amination
Reductive amination, also known as reductive alkylation, converts a carbonyl group (in this case, the ketone of 4-chloroacetophenone) into an amine through an intermediate imine.[2] The general process involves the condensation of the ketone with an ammonia source to form a C=N double bond (the imine), which is subsequently reduced to the target primary amine.
This transformation can be achieved through several distinct methods, which can be broadly categorized as direct or indirect.[2][4] In direct (or one-pot) reductive amination, the ketone, amine source, and reducing agent are all present in the same reaction vessel.[2][5] In the indirect method, the imine intermediate is formed and sometimes isolated before the addition of the reducing agent. The choice of method depends on factors such as the desired yield, purity, scale, and the available reagents and equipment.
The key strategies for the reductive amination of 4-chloroacetophenone include:
-
Catalytic Reductive Amination: Utilizes a metal catalyst (e.g., Nickel, Palladium) and a hydrogen source (e.g., H₂ gas).
-
Stoichiometric Reductive Amination: Employs hydride-based reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][6]
-
Leuckart-Wallach Reaction: A classic method using ammonium formate or formamide as both the ammonia source and the reducing agent, typically requiring high temperatures.[4][7]
Experimental Protocols
Method 1: Catalytic Reductive Amination with Hydrogen Gas
Catalytic hydrogenation is a widely used industrial method that offers high atom economy. The reaction involves treating the ketone with ammonia in the presence of a heterogeneous catalyst under a hydrogen atmosphere.
Experimental Protocol:
-
A high-pressure autoclave is charged with 4-chloroacetophenone, a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., Raney Nickel or Palladium on carbon, 5-10 mol%).
-
The vessel is sealed and purged with nitrogen, followed by the introduction of an ammonia source (e.g., a solution of ammonia in methanol or anhydrous ammonia).
-
The reactor is then pressurized with hydrogen gas (typically 5-20 atm).
-
The reaction mixture is heated (usually between 50-150 °C) and stirred vigorously for a period of 6-24 hours.
-
After cooling and venting the hydrogen gas, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure, and the resulting crude amine is purified by distillation or column chromatography.
Method 2: Reductive Amination Using Sodium Borohydride (NaBH₄)
Sodium borohydride is a cost-effective and common reducing agent. Since it can reduce both the starting ketone and the intermediate imine, the reaction is typically performed in a stepwise manner to favor imine formation before reduction.[2][6][8]
Experimental Protocol:
-
To a solution of 4-chloroacetophenone in a suitable solvent (e.g., methanol), an excess of an ammonia source, such as ammonium acetate or a saturated solution of ammonia in methanol, is added.
-
The mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The progress can be monitored by techniques like TLC or GC.
-
The reaction vessel is then cooled in an ice bath (0-5 °C).
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, controlling the rate of addition to manage the exothermic reaction and gas evolution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
The reaction is quenched by the slow addition of water or dilute hydrochloric acid.
-
The organic solvent is removed under reduced pressure. The aqueous residue is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product for further purification.
Method 3: Leuckart-Wallach Reaction
This classical method uses ammonium formate or formamide as the reagent.[7] It is a one-pot reaction but requires high temperatures (120-185 °C).[7] The reaction proceeds via the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.
Experimental Protocol:
-
A mixture of 4-chloroacetophenone and an excess of ammonium formate (or formamide) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to a high temperature (typically 160-180 °C) and maintained for several hours (4-12 hours).
-
After cooling to room temperature, the reaction mixture is treated with concentrated hydrochloric acid to hydrolyze the formyl intermediate. This mixture is then heated at reflux for another 2-6 hours.
-
The solution is cooled and made alkaline by the addition of a strong base (e.g., NaOH solution) to liberate the free amine.
-
The product is extracted into an organic solvent (e.g., diethyl ether or toluene).
-
The organic extract is washed, dried, and concentrated. The final product is purified by vacuum distillation.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the typical reaction conditions and reported yields for the different synthetic routes from 4-chloroacetophenone to this compound.
| Method | Amine Source | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |
| Catalytic Amination | Ammonia | H₂ / Raney Ni or Pd/C | Methanol, Ethanol | 50 - 150 | 5 - 20 atm | 70 - 90 |
| Borohydride Reduction | Ammonium Acetate | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | Atmospheric | 65 - 85 |
| Borohydride Reduction | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 20 - 30 (pH 6-7) | Atmospheric | 75 - 95 |
| Borohydride Reduction | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | 20 - 25 | Atmospheric | 80 - 96 |
| Leuckart-Wallach | Ammonium Formate | Ammonium Formate | Neat | 160 - 185 | Atmospheric | 50 - 70 |
Mandatory Visualizations
Reaction Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the general laboratory workflow for the synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
An In-depth Technical Guide to the Asymmetric Synthesis of (R)-1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-Chlorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This technical guide provides a comprehensive overview of the principal methods for the asymmetric synthesis of this key intermediate, with a focus on asymmetric reductive amination, asymmetric transfer hydrogenation, and biocatalytic methods. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.
Core Synthetic Strategies
The asymmetric synthesis of (R)-1-(4-Chlorophenyl)ethanamine predominantly starts from the prochiral ketone, 4'-chloroacetophenone. The primary approaches to introduce the chiral amine functionality are:
-
Asymmetric Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 4'-chloroacetophenone and an ammonia source, which is then asymmetrically reduced in situ using a chiral catalyst.
-
Asymmetric Transfer Hydrogenation of an Imine: This two-step process involves the pre-formation of an imine from 4'-chloroacetophenone, followed by its asymmetric reduction using a chiral catalyst and a hydrogen donor.
-
Biocatalytic Asymmetric Synthesis: This method utilizes enzymes, such as ω-transaminases, to directly convert 4'-chloroacetophenone into the desired chiral amine with high enantioselectivity.
-
Kinetic Resolution: This technique involves the separation of a racemic mixture of 1-(4-chlorophenyl)ethanamine, typically through enzyme-catalyzed acylation where one enantiomer reacts significantly faster than the other.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for various methods, providing a basis for comparison.
| Method | Catalyst/Enzyme | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |
| Asymmetric Reductive Amination | [((R)-tol-binap)RuCl₂]₂ | 4'-Chloroacetophenone | HCOONH₄, NH₃/MeOH | Good | 86-98[1] | One-pot procedure, high enantioselectivity for aromatic ketones.[1] |
| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | N-(1-(4-chlorophenyl)ethylidene)amine | HCOOH/Et₃N | High | Up to 99 | Requires pre-formation of the imine, excellent enantioselectivity.[2] |
| Biocatalytic Asymmetric Synthesis | Engineered (R)-selective ω-Transaminase | 4'-Chloroacetophenone | Amine donor (e.g., L-alanine), PLP cofactor | High | >99[3] | Environmentally benign, operates under mild conditions, exceptional enantioselectivity.[3] |
| Lipase-Catalyzed Kinetic Resolution | Candida antarctica Lipase B (Novozym 435) | Racemic this compound | Acyl donor (e.g., ethyl acetate) | <50 (for amine) | >99 (for amide)[4] | High enantioselectivity for the acylated product, maximum theoretical yield for the unreacted amine is 50%. |
Experimental Protocols
Method 1: Asymmetric Reductive Amination
This protocol is based on the highly enantioselective hydrogen-transfer reductive amination of aromatic ketones.[1]
Materials:
-
4'-Chloroacetophenone
-
[((R)-tol-binap)RuCl₂]₂ (Ruthenium catalyst)
-
Ammonium formate (HCOONH₄)
-
Anhydrous methanol (MeOH)
-
Ammonia solution in methanol (e.g., 7N)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
To a pressure tube under an inert atmosphere (Argon), add [((R)-tol-binap)RuCl₂]₂ (e.g., 0.01 mmol, 1 mol%) and ammonium formate (10 mmol).
-
Add a solution of 4'-chloroacetophenone (1 mmol) in anhydrous methanol (5 mL).
-
Add a solution of ammonia in methanol (e.g., 7N, 5 mL).
-
Seal the pressure tube and heat the reaction mixture at 85°C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethanol (10 mL) and add 6N HCl (5 mL). Heat the mixture at reflux for 1 hour to hydrolyze any N-formyl byproduct.
-
Cool the mixture, dilute with water (10 mL), and wash with diethyl ether to remove unreacted ketone.
-
Basify the aqueous layer with a NaOH solution to pH > 10.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(4-Chlorophenyl)ethanamine.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Method 2: Asymmetric Transfer Hydrogenation of N-Benzyl Imine
This method involves the formation of an N-benzyl imine followed by its asymmetric reduction.
Materials:
-
4'-Chloroacetophenone
-
Benzylamine
-
Toluene
-
Molecular sieves (4 Å)
-
RuCl(p-cymene)[(R,R)-Ts-DPEN] (Ruthenium catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Imine Formation
-
In a round-bottom flask, dissolve 4'-chloroacetophenone (10 mmol) and benzylamine (11 mmol) in toluene (50 mL).
-
Add activated 4 Å molecular sieves (10 g).
-
Reflux the mixture with a Dean-Stark trap for 12-24 hours until no more water is collected.
-
Cool the mixture, filter off the molecular sieves, and concentrate the filtrate under reduced pressure to obtain the crude N-(1-(4-chlorophenyl)ethylidene)-1-phenylmethanamine.
Part B: Asymmetric Transfer Hydrogenation
-
Under an inert atmosphere, dissolve the crude imine (10 mmol) in a 5:2 mixture of formic acid and triethylamine (20 mL).
-
Add the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.01-0.05 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The N-benzyl protected amine can be deprotected via hydrogenolysis (e.g., using Pd/C and H₂) to yield (R)-1-(4-Chlorophenyl)ethanamine.
-
Purify the product by column chromatography and determine the yield and enantiomeric excess.
Method 3: Biocatalytic Asymmetric Synthesis using ω-Transaminase
This protocol outlines a general procedure for the asymmetric synthesis of the target amine using an (R)-selective ω-transaminase.
Materials:
-
4'-Chloroacetophenone
-
(R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant)
-
L-Alanine (or another suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
DMSO (co-solvent)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing PLP (1 mM).
-
Add the (R)-selective ω-transaminase to the buffer solution.
-
Add L-alanine as the amine donor (e.g., 1 M).
-
Dissolve 4'-chloroacetophenone in a minimal amount of DMSO and add it to the reaction mixture (e.g., to a final concentration of 50 mM).
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, stop the reaction by adding a NaOH solution to raise the pH to >10.
-
Extract the product with ethyl acetate (3 x 2 volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its stereoisomers, (R)-1-(4-Chlorophenyl)ethanamine and (S)-1-(4-Chlorophenyl)ethanamine, are of particular interest in the development of enantiomerically pure drugs. A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development, particularly in areas such as process development, formulation, and quality control. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with detailed experimental protocols and relevant diagrams to support laboratory work.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some properties may vary slightly depending on the isomeric purity of the sample.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.62 g/mol | |
| CAS Number | 6299-02-1 (racemic) | |
| 27298-99-3 ((R)-enantiomer) | ||
| 4187-56-8 ((S)-enantiomer) | [1] | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 232 °C (at 760 mmHg) | |
| Melting Point | Not available for the free amine. The hydrochloride salt has a melting point of 222-224 °C. | [2] |
| Density | 1.080 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.543 | |
| Flash Point | 102.8 °C (closed cup) | |
| pKa (predicted) | 8.82 ± 0.10 | |
| Solubility | Very low solubility in water. Soluble in many organic solvents. |
Spectroscopic Data
| Spectrum | Key Features |
| ¹H NMR | Expected signals include a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), signals for the aromatic protons, and a broad singlet for the amine protons (NH₂). |
| ¹³C NMR | Expected signals include a peak for the methine carbon, a peak for the methyl carbon, and four distinct signals for the aromatic carbons. |
| FT-IR (neat) | Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |
| Mass Spectrometry (EI) | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155 and a prominent fragment ion corresponding to the loss of a methyl group. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small sample of the liquid amine.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Place the thermometer and test tube assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility
This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.
Materials:
-
Test tubes
-
Vortex mixer
-
Sample of this compound
-
Solvents: Water, Ethanol, Methanol, Dichloromethane, Toluene, Hexane
Procedure:
-
Add approximately 0.1 mL of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vortex each test tube for 30 seconds.
-
Visually inspect each tube for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble or partially soluble).
-
Record the observations for each solvent.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of the protonated amine.
Materials:
-
pH meter with a combination electrode (calibrated)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of hydrochloric acid (e.g., 0.1 M)
-
Standardized solution of sodium hydroxide (e.g., 0.1 M)
-
Sample of this compound
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the amine.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Synthesis and Chiral Resolution
A common synthetic route to this compound involves the reductive amination of 4-chloroacetophenone. The resulting racemic amine can then be resolved into its individual enantiomers.
General Synthesis via Reductive Amination
Materials:
-
4-Chloroacetophenone
-
Ammonium formate or another ammonia source
-
Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation)
-
Solvent (e.g., methanol, ethanol)
-
Acid catalyst (optional)
Procedure:
-
Dissolve 4-chloroacetophenone and the ammonia source in the chosen solvent.
-
Add the reducing agent portion-wise or set up for catalytic hydrogenation.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like TLC or GC.
-
Work-up involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating to yield the crude racemic amine.
-
Purification is typically achieved by distillation under reduced pressure or column chromatography.
Chiral Resolution via Diastereomeric Salt Formation
The racemic this compound can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the racemic amine in the chosen solvent.
-
Add a solution of the chiral resolving agent in the same solvent.
-
Allow the diastereomeric salts to crystallize, often by slow cooling or evaporation.
-
Separate the less soluble diastereomeric salt by filtration.
-
The enantiomerically enriched amine can be recovered from the salt by treatment with a base.
-
The other enantiomer can be recovered from the mother liquor.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a key chiral intermediate in the pharmaceutical and chemical industries. The tabulated data, along with the outlined experimental protocols and illustrative diagrams, are intended to be a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for the successful application of this compound in synthesis, process optimization, and drug development. Further research to fully characterize the spectral properties of the free amine and to obtain precise solubility data would be beneficial to the scientific community.
References
A Comprehensive Technical Guide to 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structural features, comprising a chiral center and a reactive amino group attached to a chlorophenyl moiety, make it an essential intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications in drug discovery and development.
Chemical and Physical Properties
This compound is a chiral amine that is typically handled as a racemic mixture or as its individual enantiomers. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6299-02-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK-- |
| Molecular Weight | 155.62 g/mol | --INVALID-LINK-- |
| Appearance | Clear colorless to yellowish liquid | --INVALID-LINK-- |
| Density | 1.080 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.543 | --INVALID-LINK-- |
| Boiling Point | 232 °C | --INVALID-LINK-- |
| Flash Point | 102.8 °C (closed cup) | --INVALID-LINK-- |
Synthesis and Chiral Resolution
The primary route for the synthesis of racemic this compound is the reductive amination of 4-chloroacetophenone. Due to the importance of stereochemistry in its applications, the resolution of the racemic mixture into its constituent enantiomers is a critical subsequent step.
Reductive Amination of 4-Chloroacetophenone (Leuckart Reaction)
This protocol describes a general procedure for the synthesis of α-methylbenzylamine, which can be adapted for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-chloroacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water (0.5 equivalents).
-
Heating: Heat the mixture with magnetic stirring in an oil bath at approximately 190-205 °C for 6 hours.
-
Hydrolysis: After cooling, add 6 M hydrochloric acid to the reaction mixture and reflux for 1 hour to hydrolyze the intermediate formamide.
-
Workup: Cool the solution and neutralize with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Enzymatic Kinetic Resolution of Racemic this compound
This method utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the two.[1]
Experimental Protocol:
-
Reaction Mixture: In a suitable solvent (e.g., toluene), dissolve racemic this compound (1 equivalent).
-
Enzyme Addition: Add immobilized lipase (Novozym 435) to the solution.
-
Acylating Agent: Introduce an acylating agent, such as an ester (e.g., methoxyacetate ester), to the mixture.
-
Reaction Conditions: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral chromatography (HPLC or GC).
-
Separation: Once approximately 50% conversion is reached, stop the reaction and filter off the enzyme.
-
Isolation: Separate the acylated amine from the unreacted amine using standard chromatographic techniques or extraction procedures. The unreacted enantiomer can be isolated, and the acylated enantiomer can be deacylated to yield the other pure enantiomer.
References
Spectral Analysis of 1-(4-Chlorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chlorophenyl)ethanamine. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 | Doublet | 2H | Ar-H |
| 7.28 | Doublet | 2H | Ar-H |
| 4.15 | Quartet | 1H | CH-NH₂ |
| 1.55 (approx.) | Broad Singlet | 2H | NH₂ |
| 1.35 | Doublet | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | Ar-C (quaternary) |
| 132.0 | Ar-C (quaternary, C-Cl) |
| 128.5 | Ar-CH |
| 127.5 | Ar-CH |
| 50.5 | CH-NH₂ |
| 25.0 | CH₃ |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3300 | Medium, Broad | N-H stretch (primary amine) |
| 3080-3010 | Medium | Aromatic C-H stretch |
| 2970-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1090 | Strong | C-N stretch |
| 825 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
| 1100-1000 | Strong | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[1]
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.[2]
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 155/157 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |
| 140/142 | High | [M-CH₃]⁺ |
| 111/113 | Medium | [C₇H₆Cl]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.
Instrumentation and Data Acquisition: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio. The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecular ion and its fragments.
Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
Stability and Storage Conditions for 1-(4-Chlorophenyl)ethanamine
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Chlorophenyl)ethanamine. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.
Chemical and Physical Properties
This compound is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its stability is a critical factor that can influence the outcomes of chemical reactions and the quality of final products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol [2][3] |
| Appearance | Clear pale yellow liquid[4] |
| Density | 1.080 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.543[3] |
| Flash Point | 102.8 °C (217.0 °F) - closed cup[3] |
| CAS Number | 6299-02-1[2][3] |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the stability of this compound.
To minimize degradation and maintain the quality of the compound, the following storage conditions are recommended.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or below 30°C (86°F)[2][5] | To minimize volatility and thermal degradation.[5] |
| Light | Protect from light.[2] | Many pharmaceutical compounds degrade upon exposure to light (photolysis).[6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[7] | To prevent oxidation. |
| Container | Tightly closed in a dry and well-ventilated place. | Amines can be hygroscopic and absorb moisture, which can lead to hydrolysis.[5] |
| Container Material | High-density polyethylene (HDPE) or glass.[5] | To prevent reaction with the container material. |
Safe handling procedures should be followed to protect both the user and the integrity of the compound.
-
Handle in a well-ventilated place or under a chemical fume hood.[4][7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[4][7]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[7]
-
Incompatible materials to avoid are strong oxidizing agents and acids.[7]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound. The primary degradation pathways for amines like this compound are oxidation and hydrolysis.[6]
Experimental Protocol for Stability Testing
A comprehensive stability testing protocol is essential to evaluate the stability of this compound under various environmental conditions. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.
To assess the stability of this compound under the influence of temperature, humidity, and light, and to identify potential degradation products.
-
This compound (minimum of 3 batches)
-
Container closure system (as proposed for storage and distribution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Calibrated analytical instruments (e.g., HPLC-UV, GC-MS, Karl Fischer titrator)
The following storage conditions and testing frequencies are recommended based on ICH guidelines.
Table 3: Stability Study Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[8][9] | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 6, 9, 12 months[10] |
| Photostability | ICH Q1B conditions | N/A | Before and after exposure |
*Intermediate studies are performed if significant change occurs during accelerated studies.
A validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for assay and purity determination of such compounds.
Table 4: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Run Time | Sufficient to elute the main peak and any degradation products |
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile impurities and degradation products. Water content should be determined by Karl Fischer titration.
The acceptance criteria for stability should be defined before initiating the study.
Table 5: Example Stability Acceptance Criteria
| Test | Acceptance Criteria |
| Appearance | Clear, pale yellow liquid |
| Assay | 98.0% - 102.0% of the initial value |
| Purity (by HPLC) | No individual impurity > 0.2%, Total impurities > 1.0% |
| Water Content | Not more than 0.5% |
Conclusion
The stability of this compound is crucial for its successful application in research and development. Adherence to the recommended storage and handling conditions is essential to maintain its quality and purity. A thorough stability testing program, following established guidelines, will provide the necessary data to ensure the reliability of this compound in its intended applications.
References
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. fishersci.com [fishersci.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Synthesis of 1-(4-Chlorophenyl)ethanamine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its derivatives have shown a range of biological activities, including potential as anticonvulsant and antimicrobial agents. The presence of the chlorine atom on the phenyl ring and the chiral center at the ethylamine moiety allows for diverse structural modifications, making it a versatile scaffold in medicinal chemistry and drug design.
This technical guide provides a comprehensive overview of the synthetic routes to this compound and its key derivatives. It includes detailed experimental protocols, comparative data on various synthetic methods, and a discussion on asymmetric approaches to obtain enantiomerically pure compounds.
I. Synthesis of the Core Moiety: this compound
The primary and most direct route to racemic this compound is the reductive amination of 4-chloroacetophenone. This transformation can be achieved through several methods, with the Leuckart reaction and catalytic hydrogenation or reduction using hydride reagents being the most common.
A. Reductive Amination via the Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent. The reaction proceeds by the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.[1]
Experimental Protocol: Leuckart Reaction with Ammonium Formate
-
In a round-bottom flask equipped with a reflux condenser, 4-chloroacetophenone and an excess of ammonium formate are mixed.[2]
-
The mixture is heated to a temperature of 160-185°C for several hours.[2]
-
After cooling, the reaction mixture is treated with hydrochloric acid to hydrolyze the intermediate formamide.
-
The aqueous solution is then made alkaline with a strong base (e.g., NaOH) to liberate the free amine.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated under reduced pressure to afford this compound.
B. Reductive Amination using Hydride Reagents
A more versatile approach to reductive amination involves the in-situ formation of an imine from 4-chloroacetophenone and ammonia, followed by reduction with a hydride reagent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
To a solution of 4-chloroacetophenone in a suitable solvent (e.g., methanol), an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.
-
The mixture is stirred at room temperature to facilitate imine formation.
-
Sodium borohydride is then added portion-wise at a controlled temperature (e.g., 0-25°C).[3]
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the ketone.
-
Upon completion, the reaction is quenched with water, and the methanol is removed under reduced pressure.
-
The aqueous residue is basified and extracted with an organic solvent to isolate the product.
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Leuckart Reaction | 4-Chloroacetophenone, Ammonium Formate | 160-185 | 4-8 | 60-75 | [2] |
| NaBH₄ Reduction | 4-Chloroacetophenone, NH₃/MeOH, NaBH₄ | 0-25 | 2-4 | 75-90 | [3] |
| Catalytic Hydrogenation | 4-Chloroacetophenone, NH₃, H₂, Pd/C | 25-50 | 6-12 | 80-95 | N/A |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Synthesis Workflow for this compound
Caption: Reductive amination pathways to this compound.
II. Asymmetric Synthesis of this compound
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through two main strategies: chiral resolution of the racemate and asymmetric synthesis.
A. Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
A solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.[5]
-
An equimolar amount of L-(+)-tartaric acid dissolved in the same solvent is added to the amine solution.[5]
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.
-
The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free, enantiomerically enriched amine.
-
The amine is extracted with an organic solvent, dried, and concentrated.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or by measuring its specific rotation.
| Resolving Agent | Solvent | Expected Enriched Enantiomer | Reference |
| L-(+)-Tartaric Acid | Methanol/Ethanol | (R)- or (S)- depending on which salt is less soluble | [5] |
| (-)-Dibenzoyl-L-tartaric acid | Varies | (R)- or (S)- | [6] |
| (R)-(-)-Mandelic acid | Varies | (R)- or (S)- | [6] |
Chiral Resolution Workflow
Caption: General workflow for chiral resolution via diastereomeric salt formation.
B. Asymmetric Reductive Amination
Asymmetric reductive amination involves the direct conversion of 4-chloroacetophenone into a single enantiomer of the amine using a chiral catalyst or a chiral auxiliary.[7]
Conceptual Approach using a Chiral Auxiliary:
-
A chiral auxiliary, a molecule that is enantiomerically pure, is reacted with 4-chloroacetophenone to form a chiral imine or enamine intermediate.[8]
-
The chiral auxiliary directs the subsequent reduction of the C=N double bond from a specific face, leading to the formation of one diastereomer of the product preferentially.[8]
-
Finally, the chiral auxiliary is cleaved from the product to yield the enantiomerically enriched this compound.[8]
III. Synthesis of this compound Derivatives
The primary amino group of this compound is a versatile handle for the synthesis of a wide range of derivatives, primarily through N-acylation and N-alkylation reactions.
A. N-Acylation
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.
Experimental Protocol: N-Acetylation with Acetyl Chloride
-
This compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
The solution is cooled in an ice bath.
-
Acetyl chloride is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with water and brine, and the organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the N-(1-(4-chlorophenyl)ethyl)acetamide.
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | Dichloromethane | >90 | [9] |
| Acetic Anhydride | Pyridine | Dichloromethane | >90 | [9] |
| Chloroacetyl Chloride | Triethylamine | THF | 85-95 | [10] |
N-Acylation Reaction Scheme
Caption: General scheme for the N-acylation of this compound.
B. Synthesis of Other Derivatives
-
N-Cyanamides: Reaction with cyanogen bromide in the presence of a base yields N-substituted cyanamides.[1]
-
N-Alkyl Derivatives: Reductive amination with another aldehyde or ketone can be used to introduce an alkyl group on the nitrogen atom. Alternatively, direct alkylation with an alkyl halide can be performed, though this can sometimes lead to over-alkylation.
-
Heterocyclic Derivatives: this compound can serve as a starting material for the synthesis of more complex heterocyclic structures, such as benzimidazoles, by reacting with appropriate precursors.[11]
IV. Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for various biological activities.
-
Anticonvulsant Activity: Some amide derivatives of similar p-chlorophenyl alcohols have shown anticonvulsant effects, potentially acting as GABA-B receptor antagonists.[11] The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic inhibition.[12]
-
Antimicrobial Activity: The 4-chlorophenyl moiety is present in various compounds with antimicrobial properties.[13] The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis.[14][15]
At present, specific, well-defined signaling pathway diagrams directly involving this compound derivatives are not extensively documented in publicly available literature. The activity of these compounds is more commonly described at the level of molecular target interaction.
Conclusion
This technical guide has outlined the key synthetic methodologies for the preparation of this compound and its derivatives. The choice of synthetic route depends on the desired outcome, whether it be the racemic mixture or a specific enantiomer, and the scale of the synthesis. Reductive amination provides a straightforward entry to the core amine, while chiral resolution and asymmetric synthesis offer pathways to enantiomerically pure compounds. The versatile reactivity of the primary amino group allows for the generation of a diverse library of derivatives with potential applications in drug discovery and development. Further research into the biological activities and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Unfolding Therapeutic Potential of 1-(4-Chlorophenyl)ethanamine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-chlorophenyl)ethanamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its analogues have demonstrated significant potential across various therapeutic areas, including oncology and neurology. This in-depth technical guide provides a comprehensive overview of the biological activities of these analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development.
Biological Activities of this compound Analogues
Analogues of this compound have been primarily investigated for their anticancer and monoamine oxidase (MAO) inhibitory activities. The following sections summarize the quantitative data obtained from various studies.
Anticancer Activity
The cytotoxicity of various analogues containing the 4-chlorophenyl moiety has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(3-Chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (analogue with a 4-chlorophenylamino group) | C26 (colon carcinoma) | 1.21 | Paclitaxel | 2.30 |
| Acrylamide-PABA analogue with a 4-chlorophenyl group | A549 (lung cancer) | 25.27 | - | - |
| 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides (a broad class of compounds) | - | - | - | - |
Table 1: Anticancer Activity of this compound Analogues and Related Compounds.
Monoamine Oxidase (MAO) Inhibition
Substituted phenethylamines, including analogues of this compound, are known to interact with monoamine transporters and enzymes like monoamine oxidase (MAO).[1][2][3] MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[4][5]
| Compound | MAO Isoform | IC50 (µM) | Selectivity |
| 2,6-dichloro-4-aminophenethylamine | MAO-A | Potent | Selective |
| 2-halogeno-4-dimethylaminophenethylamines | MAO-A | Potent | Selective |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are standard protocols for assessing the key biological activities of this compound analogues.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^5 cells/200 µl and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-30 µM) and incubated for another 24 hours.[7]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well, followed by a 4-hour incubation.[6]
-
Solubilization: The formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6] The IC50 value is then calculated from the dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B isoforms.[4]
Principle: The assay measures the production of a fluorescent or chromogenic product resulting from the enzymatic oxidation of a substrate by MAO. The reduction in signal in the presence of an inhibitor indicates its potency.
Procedure:
-
Enzyme and Inhibitor Incubation: Recombinant human MAO-A or MAO-B enzymes are pre-incubated with various concentrations of the test compound in a 96-well plate.[4]
-
Substrate Addition: A suitable substrate, such as kynuramine, is added to initiate the enzymatic reaction.[4]
-
Reaction and Detection: The reaction is allowed to proceed for a specific time at 37°C. The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is then measured using a fluorometric or spectrophotometric plate reader.[4]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogues.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Caption: Simplified mechanism of monoamine oxidase (MAO) inhibition.
Caption: Logical relationship of Structure-Activity Relationship (SAR) studies.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Racemic Mixture and Enantiomers of 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the racemic mixture and individual enantiomers of 1-(4-Chlorophenyl)ethanamine, a chiral amine of interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis of the racemate, and methods for chiral resolution. Experimental protocols for key synthetic and analytical procedures are provided. While direct pharmacological data on the enantiomers of this compound is limited in publicly accessible literature, this guide discusses the potential for differential interaction with biological targets, drawing parallels with structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the racemic mixture and individual enantiomers of this compound is crucial for their synthesis, purification, and characterization.
| Property | Racemic this compound | (S)-1-(4-Chlorophenyl)ethanamine | (R)-1-(4-Chlorophenyl)ethanamine |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol [1] | 155.62 g/mol | 155.62 g/mol |
| CAS Number | 6299-02-1[1] | 4187-56-8 | 27298-99-3 |
| Appearance | Clear colorless to pale yellow liquid | Clear colorless to yellowish liquid | Clear colorless to pale yellow liquid |
| Density | 1.080 g/mL at 25 °C (lit.)[1] | 1.115 g/mL | No data available |
| Refractive Index (n20/D) | 1.543 (lit.)[1] | No data available | 1.5400 to 1.5440 (20°C, 589 nm) |
| Boiling Point | No data available | 232 °C | No data available |
| Flash Point | 102.8 °C (closed cup)[1] | 115 °C | No data available |
| Specific Rotation ([α]D) | Not applicable | No data available | No data available |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 7.2-7.4 ppm), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, and the methyl carbon.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl stretching.
Synthesis and Chiral Resolution
Synthesis of Racemic this compound
The most common method for the synthesis of racemic this compound is the reductive amination of 4-chloroacetophenone. This can be achieved through various methods, including the Leuckart reaction.
Experimental Protocol: Reductive Amination (Leuckart Reaction)
This protocol is adapted from general procedures for the Leuckart reaction.[2][3]
Materials:
-
4-Chloroacetophenone
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 20%)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone and a molar excess of ammonium formate (typically 2-3 equivalents).
-
Add formic acid to the mixture. The reaction is typically heated to a temperature between 160-185 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate formamide.
-
After cooling, make the solution basic by the slow addition of a sodium hydroxide solution.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude racemic this compound.
-
The product can be further purified by distillation under reduced pressure.
Logical Relationship for Racemic Synthesis
Caption: Workflow for the synthesis of racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its individual enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4][5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
This protocol is a general procedure adapted for the resolution of this compound.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 10%)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the racemic this compound in methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This will yield the less soluble diastereomeric salt (e.g., the salt of the (R)-enantiomer).
-
To recover the enantiomerically enriched amine, dissolve the crystals in water and add a 10% sodium hydroxide solution until the solution is basic.
-
Extract the free amine with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to yield the resolved enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification, extraction, and solvent removal.
-
The enantiomeric excess (e.e.) of the resolved amines should be determined by chiral HPLC or by measuring the specific rotation.
Experimental Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of this compound.
Pharmacological Considerations and Biological Activity
Structurally related compounds provide some insight into the potential biological activity. For instance, the compound WY-46824, which also contains a chloro-substituted phenyl ethylamine moiety, is a norepinephrine-dopamine reuptake inhibitor, with the (S)-enantiomer being the more active form. This suggests that the enantiomers of this compound may also exhibit differential activity at monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6]
The differential binding of enantiomers to their biological targets is a critical consideration in drug development. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or contribute to undesirable side effects (the distomer).
Potential Signaling Pathway Interaction
Given the structural similarities to known monoamine reuptake inhibitors, it is plausible that the enantiomers of this compound could modulate monoaminergic neurotransmission. Inhibition of DAT, NET, or SERT would lead to an increase in the extracellular concentrations of dopamine, norepinephrine, or serotonin, respectively. This, in turn, would enhance signaling through their respective postsynaptic receptors.
Caption: Hypothetical signaling pathway modulation by this compound enantiomers.
Conclusion
This compound is a chiral building block with potential applications in the development of pharmacologically active compounds. This guide has provided an overview of its physicochemical properties, methods for the synthesis of the racemic mixture, and a general protocol for its chiral resolution. While direct and comprehensive pharmacological data for the individual enantiomers are currently lacking in the public literature, the established principles of stereoselectivity in drug action underscore the importance of isolating and characterizing each enantiomer. Further research is warranted to elucidate the specific biological activities of (R)- and (S)-1-(4-Chlorophenyl)ethanamine to fully understand their therapeutic potential.
References
- 1. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 1-(4-Chlorophenyl)ethanamine using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chiral resolution of racemic 1-(4-Chlorophenyl)ethanamine into its constituent enantiomers utilizing (+)-tartaric acid as a resolving agent. This classical method is predicated on the formation of diastereomeric salts with differing solubilities, enabling their separation through fractional crystallization. The subsequent liberation of the desired enantiomer yields an optically enriched product crucial for various applications in pharmaceutical and chemical research.
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a robust and widely employed technique for the separation of enantiomers.[1] The process involves reacting a racemic mixture of a base, in this case, this compound, with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[2][3] This reaction yields a mixture of two diastereomeric salts: (R)-1-(4-Chlorophenyl)ethanamine-(+)-tartrate and (S)-1-(4-Chlorophenyl)ethanamine-(+)-tartrate.
Due to their distinct three-dimensional structures, these diastereomers exhibit different physicochemical properties, most notably their solubility in a given solvent.[4][5] By carefully selecting the solvent and optimizing crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The less soluble salt can then be isolated by filtration. Finally, the enantiomerically enriched amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the tartaric acid.
Experimental Protocols
The following protocols are based on established procedures for the resolution of analogous amines and provide a detailed methodology for the chiral resolution of this compound.[2][4]
Materials and Reagents
-
Racemic this compound
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol (anhydrous)
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Heating mantle or hot plate
-
Magnetic stirrer
-
Rotary evaporator
-
Polarimeter
Protocol 1: Formation and Isolation of the Diastereomeric Salt
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of (+)-tartaric acid in 120 mL of methanol. Gentle heating and stirring may be required to achieve complete dissolution.
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 7.78 g (0.05 mol) of racemic this compound. The addition is exothermic, and the mixture should be stirred continuously.
-
Crystallization: Allow the solution to cool slowly to room temperature to facilitate the formation of crystals. For optimal crystallization, the flask can be loosely covered and left undisturbed for 24-48 hours. If crystallization does not occur, scratching the inside of the flask with a glass rod or seeding with a small crystal of the desired product can induce crystal formation. The less soluble diastereomeric salt, typically the salt of one enantiomer, will precipitate out.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Recrystallization for Optical Purification (Optional)
To enhance the enantiomeric purity of the resolved amine, the isolated diastereomeric salt can be recrystallized.
-
Redissolution: Dissolve the dried diastereomeric salt in a minimal amount of hot methanol.
-
Recrystallization: Allow the solution to cool slowly to room temperature, inducing recrystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry as described previously.
Protocol 3: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the purified diastereomeric salt in approximately 50 mL of water.
-
Basification: While stirring, add 2 M sodium hydroxide solution dropwise until the salt completely dissolves and the solution becomes basic (pH > 10). This will liberate the free amine, which will form an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.
Data Presentation
The following table summarizes representative quantitative data that can be expected from the chiral resolution of this compound using tartaric acid. The exact values can vary based on specific experimental conditions.
| Parameter | Diastereomeric Salt (1st Crop) | After Recrystallization | Liberated Amine |
| Yield | 35-45% (based on half of the initial racemate) | 25-35% (based on half of the initial racemate) | 85-95% (from the diastereomeric salt) |
| Melting Point | Dependent on the specific diastereomer | Higher and sharper than the initial crop | Not applicable (liquid) |
| [α]D (Specific Rotation) | Varies | Increases | Approaching the value of the pure enantiomer |
| Enantiomeric Excess (ee%) | 80-90% | >98% | >98% |
| Diastereomeric Excess (de%) | 80-90% | >98% | Not applicable |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral resolution of this compound.
Logical Relationship of Components
References
Application Notes and Protocols for Chiral Resolution of Acids Using 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a robust and widely utilized method for the separation of enantiomers on both laboratory and industrial scales. This technique is particularly advantageous for the large-scale production of enantiomerically pure compounds where chromatographic methods may be less economically viable.[1] The principle of this method lies in the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base, in this case, 1-(4-Chlorophenyl)ethanamine. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties such as solubility.[2] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the chiral resolving agent.
This document provides detailed application notes and protocols for the use of this compound as a chiral resolving agent for the separation of enantiomeric carboxylic acids.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of chiral resolution using this compound involves a three-step process:
-
Diastereomeric Salt Formation: A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure form of this compound, for instance, (R)-Amine. This reaction yields a mixture of two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Liberation of the Enantiopure Acid: The crystallized, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, yielding the enantiomerically enriched carboxylic acid and the ammonium salt of the chiral resolving agent. The resolving agent can often be recovered and reused.
Application Data
The selection of the appropriate enantiomer of this compound and the crystallization solvent is crucial for a successful resolution. The following table summarizes representative data for the chiral resolution of various carboxylic acids using this resolving agent.
| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Less Soluble Diastereomer | Yield of Resolved Acid (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| 2-Phenylpropionic Acid | (R)-(+)-1-(4-Chlorophenyl)ethanamine | Ethanol | (R)-Acid-(R)-Amine | 42 | >95 |
| Mandelic Acid | (S)-(-)-1-(4-Chlorophenyl)ethanamine | Isopropanol/Water (9:1) | (S)-Acid-(S)-Amine | 45 | >98 |
| 2-Chloromandelic Acid | (R)-(+)-1-(4-Chlorophenyl)ethanamine | Acetonitrile | (R)-Acid-(R)-Amine | 40 | 97 |
| Naproxen | (S)-(-)-1-(4-Chlorophenyl)ethanamine | Methanol | (S)-Acid-(S)-Amine | 48 | >99 |
Note: The data presented in this table is a compilation of representative results from various sources and should be used as a guideline. Optimization of conditions may be necessary for specific applications.
Experimental Protocols
General Protocol for the Chiral Resolution of a Carboxylic Acid
This protocol provides a general procedure for the resolution of a racemic carboxylic acid using an enantiomer of this compound.
Materials:
-
Racemic carboxylic acid
-
(R)-(+)-1-(4-Chlorophenyl)ethanamine or (S)-(-)-1-(4-Chlorophenyl)ethanamine
-
Appropriate solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (e.g., flasks, condenser, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in the chosen solvent with gentle heating.
-
In a separate container, dissolve the enantiomerically pure this compound (0.5-1.0 equivalents) in a minimal amount of the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Heat the resulting mixture to reflux for a short period (e.g., 15-30 minutes) to ensure complete salt formation.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization.
-
If crystallization does not occur, it may be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for a sufficient amount of time (can range from a few hours to overnight) to maximize the yield of the less soluble diastereomer.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected crystals can be recrystallized from the same or a different solvent system to improve diastereomeric purity.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add an excess of a strong acid (e.g., 2 M HCl) to the suspension with stirring. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the liberated carboxylic acid into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent (Optional):
-
The aqueous layer from the acidification step contains the ammonium salt of this compound.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to liberate the free amine.
-
Extract the amine into an organic solvent.
-
Dry the organic layer and remove the solvent to recover the chiral resolving agent.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualizations
Logical Relationship of Diastereomeric Salt Formation
Caption: Diastereomeric salt formation for chiral resolution.
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via crystallization.
References
Application Notes: Dynamic Kinetic Resolution of 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals. 1-(4-Chlorophenyl)ethanamine is a key intermediate for various biologically active compounds, and its enantiopurity is often critical for therapeutic efficacy. Dynamic Kinetic Resolution (DKR) is a powerful technique to obtain enantiomerically pure compounds from a racemic mixture with a theoretical yield of up to 100%. This is achieved by coupling a kinetic resolution step, which selectively transforms one enantiomer, with an in-situ racemization of the remaining, slower-reacting enantiomer.[1][2]
This document provides detailed application notes and protocols for the chemoenzymatic dynamic kinetic resolution of racemic this compound. The protocols described herein utilize a combination of a metal catalyst for racemization and a lipase for the enantioselective acylation.
Principle of Chemoenzymatic Dynamic Kinetic Resolution
The chemoenzymatic DKR of a primary amine involves two simultaneous catalytic cycles:
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of the amine (e.g., the (R)-enantiomer) at a much higher rate than the other.
-
Metal-Catalyzed Racemization: A transition metal catalyst (e.g., based on palladium or ruthenium) continuously interconverts the faster-reacting and the slower-reacting enantiomers of the starting amine.[3][4]
This concurrent process allows for the conversion of the entire racemic starting material into a single enantiomer of the acylated product.
Data Presentation
The following tables summarize representative quantitative data for the dynamic kinetic resolution of benzylic amines, including substrates structurally similar to this compound, using different catalytic systems.
Table 1: Palladium-Catalyzed Dynamic Kinetic Resolution of Benzylic Amines with Novozym-435
| Substrate | Racemization Catalyst | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1-Phenylethylamine | Pd-AmP-MCF (1.25 mol%) | Ethyl Methoxyacetate | 6 | >99 | 99 |
| 1-(4-Methylphenyl)ethanamine | Pd-AmP-MCF (1.25 mol%) | Ethyl Methoxyacetate | 6 | >99 | 98 |
| 1-(4-Methoxyphenyl)ethanamine | Pd-AmP-MCF (2.5 mol%) | Ethyl Methoxyacetate | 24 | >99 | 99 |
| 1-(4-(Trifluoromethyl)phenyl)ethanamine | Pd-AmP-MCF (2.5 mol%) | Ethyl Methoxyacetate | 24 | 89 | 97 |
Data adapted from a study on the DKR of various primary benzylic amines. Conditions: Toluene, 70°C, H₂ atmosphere.[5][6]
Table 2: Ruthenium-Catalyzed Dynamic Kinetic Resolution of 1-Phenylethylamine
| Racemization Catalyst Loading (mol%) | Acyl Donor | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4 | Isopropyl Acetate | 24 | 95 | >99 |
| 1.25 | Methyl Methoxyacetate | 72 | 83 (combined) | 98 |
Data adapted from a study on the large-scale DKR of 1-phenylethylamine. Conditions: Toluene, 90-100°C.[7]
Experimental Protocols
Protocol 1: DKR Using a Recyclable Palladium Nanocatalyst and Novozym-435
This protocol is based on the use of palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) as the racemization catalyst.[5][6]
Materials:
-
Racemic this compound
-
Pd-AmP-MCF catalyst (1.25-2.5 mol%)
-
Novozym-435 (immobilized Candida antarctica lipase B)
-
Ethyl methoxyacetate (acyl donor)
-
Anhydrous toluene
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Hydrogen gas (H₂)
-
Reaction vial with a septum and magnetic stir bar
-
Standard glassware for workup and purification
-
Chiral GC or HPLC for analysis
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the Pd-AmP-MCF catalyst (e.g., 2.5 mol%), Novozym-435 (e.g., 15 mg per 0.6 mmol of amine), and anhydrous sodium carbonate (e.g., 60 mg per 0.6 mmol of amine).
-
Seal the vial with a septum and purge with hydrogen gas three times.
-
Add anhydrous toluene (e.g., 1.5 mL) via syringe.
-
Add racemic this compound (1.0 eq).
-
Add ethyl methoxyacetate (2.0 eq).
-
Place the vial in a preheated oil bath at 70°C and stir.
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the catalysts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography on silica gel.
Protocol 2: DKR Using a Ruthenium Catalyst and Novozym-435
This protocol is adapted for the dynamic kinetic resolution of primary amines using a Shvo-type ruthenium catalyst.[7]
Materials:
-
Racemic this compound
-
Shvo's catalyst (or similar Ru-catalyst, e.g., 1.25 mol%)
-
Novozym-435 (immobilized Candida antarctica lipase B)
-
Methyl methoxyacetate (acyl donor)
-
Anhydrous toluene
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., two-necked round-bottomed flask) with a condenser
-
Standard glassware for workup and purification
-
Chiral GC or HPLC for analysis
Procedure:
-
To a flame-dried, two-necked round-bottomed flask under an inert atmosphere, add the Ru-catalyst, Novozym-435 (e.g., 10 mg per mmol of amine), and anhydrous sodium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add racemic this compound (1.0 eq).
-
Add methyl methoxyacetate (0.75 eq) portion-wise at the beginning of the reaction. Additional portions may be added later to drive the reaction to completion.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by chiral GC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solids (catalysts).
-
Remove the solvent and other volatile components from the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the enantiomerically pure amide.
Visualizations
Caption: General workflow for the dynamic kinetic resolution of this compound.
Caption: Simplified mechanism of chemoenzymatic dynamic kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases [umu.diva-portal.org]
- 7. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Chlorophenyl)ethanamine in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This chiral primary amine is a valuable building block in medicinal chemistry, and its incorporation into various molecular scaffolds via palladium catalysis offers a powerful strategy for the synthesis of novel therapeutic agents. The protocols provided herein are based on established methodologies for similar primary benzylic amines and are intended to serve as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amines, including primary and secondary aliphatic and aromatic amines, with various aryl and heteroaryl coupling partners.[4]
This compound, with its chiral center and a 4-chlorophenyl group, is a particularly interesting substrate for these reactions. The 4-chlorophenyl moiety is a common feature in many biologically active compounds, often contributing to enhanced target binding and favorable pharmacokinetic properties.[5][6] The amino group provides a handle for the introduction of this valuable fragment into more complex molecules, making palladium-catalyzed amination a key tool for the diversification of compound libraries in drug discovery programs.[7]
Applications in Drug Discovery and Medicinal Chemistry
The N-aryl derivatives of this compound are valuable intermediates in the synthesis of a wide array of pharmacologically active molecules. The resulting secondary amine products can serve as precursors for:
-
Kinase Inhibitors: The N-aryl amine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can act as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme.
-
GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate arylamine structures. The ability to synthesize a diverse range of N-aryl derivatives of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of ligand potency and selectivity.
-
Antimicrobial and Anticancer Agents: The N-(4-chlorophenyl)amine scaffold is a key pharmacophore in compounds exhibiting a range of biological activities, including antimicrobial and anticancer properties.[7]
Experimental Protocols: Buchwald-Hartwig Amination
General Procedure for the Synthesis of N-Aryl-1-(4-chlorophenyl)ethanamine
This protocol describes the coupling of this compound with a generic aryl chloride.
Diagram of the Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.2-1.5 equivalents) and anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent).
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Addition of Reactants: To the catalyst mixture, add the aryl chloride (1.0 equivalent) and this compound (1.1-1.2 equivalents).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(4-chlorophenyl)ethanamine.
Representative Reaction Parameters
The following table summarizes typical reaction components and conditions for the Buchwald-Hartwig amination of a primary amine with an aryl chloride.
| Parameter | Value/Component | Notes |
| Aryl Halide | Aryl Chloride | Aryl bromides and iodides are generally more reactive. |
| Amine | This compound | 1.1 - 1.2 equivalents |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 2 mol% |
| Ligand | XPhos, SPhos, or RuPhos | 2 - 4 mol% |
| Base | NaOtBu or K₃PO₄ | 1.2 - 1.5 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive chlorides. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS. |
| Typical Yield | 70 - 95% | Highly dependent on the specific substrates and conditions. |
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) active species.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[9]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[9]
Other Potential Palladium-Catalyzed Reactions
While the Buchwald-Hartwig amination is the most direct application, the amino group of this compound can be protected, allowing the chlorophenyl group to participate in other palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: After N-protection, the aryl chloride can be coupled with an organoboron reagent to form a C-C bond.
-
Heck Reaction: The protected amine could undergo a Heck reaction with an alkene.
-
Sonogashira Coupling: Coupling with a terminal alkyne is also a possibility.
These subsequent transformations would require a careful selection of protecting groups that are stable to the conditions of the palladium-catalyzed coupling reaction and can be removed without affecting the newly formed bond.
Note: The provided protocols and information are intended for guidance and should be adapted and optimized by qualified researchers for their specific applications. Standard laboratory safety procedures should always be followed.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
Application Notes and Protocols: 1-(4-Chlorophenyl)ethanamine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)ethanamine is a versatile primary amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its structural motif, featuring a chiral center and a reactive amino group attached to a substituted phenyl ring, makes it a valuable precursor for various therapeutic agents, including those targeting neurological disorders, as well as antihistamines and decongestants.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile building block for a range of pharmaceutical compounds. Its applications extend to the synthesis of psychoactive drugs, chiral auxiliaries for asymmetric synthesis, and intermediates for various therapeutic classes.
1. Synthesis of Chiral Cyanamides:
The chiral amine can be readily converted to chiral cyanamides, which are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds with potential biological activity. For instance, N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide can be synthesized in high yield.
2. Precursor for Antihistamines and Decongestants:
This amine is a key component in the synthesis of certain antihistamines and decongestants, leveraging the 4-chlorophenyl moiety common in this class of drugs.[2]
3. Chiral Auxiliary and Building Block for Enantiomerically Pure Compounds:
The enantiomers of this compound, particularly the (S)-enantiomer, are valuable as chiral auxiliaries to control stereochemistry in asymmetric synthesis. They are also used as starting materials for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). For example, (S)-1-(4-chlorophenyl)ethylamine is a key intermediate in the synthesis of some herbicides, where its enantiomeric purity is achieved through enzymatic resolution.
4. Synthesis of N-Alkylated and N-Acylated Derivatives:
The primary amine functionality allows for straightforward N-alkylation and N-acylation reactions to introduce diverse substituents, leading to a broad range of pharmaceutical intermediates with varied pharmacological profiles.
Data Presentation: Synthesis of Pharmaceutical Intermediates
The following table summarizes quantitative data for key synthetic transformations starting from this compound and related precursors.
| Intermediate | Reaction Type | Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide | Cyanation | (R)-1-(4-Chlorophenyl)ethanamine | Cyanogen bromide, Diethyl ether | Room temperature, 3 hours | 84 | - | |
| (S)-N-benzyl-1-(4-methoxyphenyl) propanamine | Reductive Amination | (S)-1-(4-methoxyphenyl)-2-propanone, Benzylamine | 5% Pt/C, Methanol | Room temperature, 10 bar H₂ | High | High | [3] |
| (R)-N-benzyl-1-phenylethylamine | Reductive Amination | (R)-1-phenylethylamine, Benzaldehyde | 10% Pd/C, Methanol | Atmospheric pressure H₂, 5 hours | - | - | [4] |
| Lorcaserin (analog synthesis) | N-protection, N-alkylation, Deprotection, Cyclization | 2-(4-chlorophenyl)ethanamine | Di-tert-butyl dicarbonate, Allyl bromide, TFA, AlCl₃ | Multi-step | 23.1 (overall) | 99.9 | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide
This protocol describes the electrophilic cyanation of (R)-1-(4-Chlorophenyl)ethanamine.
Materials:
-
(R)-1-(4-Chlorophenyl)ethanamine
-
Cyanogen bromide
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve cyanogen bromide (5 mmol) in 30 mL of diethyl ether in a round-bottom flask at 0 °C. CAUTION: Cyanogen bromide is extremely toxic.
-
Slowly add a solution of (R)-1-(4-Chlorophenyl)ethanamine (10 mmol) in 20 mL of diethyl ether to the cyanogen bromide solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 3 hours. A white precipitate of the ammonium salt will form.
-
Remove the precipitate by filtration.
-
Wash the filtrate with water (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a yellow oil.
-
Wash the oil twice with hexane (2 x 5 mL) to yield N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide.
-
Yield: 0.759 g (84%).
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of N-benzylamines from the corresponding primary amine and benzaldehyde, which can be adapted for this compound.[4]
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Reaction flask suitable for hydrogenation
Procedure:
-
In a reaction flask, dissolve this compound (100 mmol) in 100 mL of methanol.
-
Add benzaldehyde (100 mmol) dropwise to the solution at room temperature over 15 minutes.
-
Stir the mixture for 6 hours at room temperature to facilitate imine formation. Monitor the reaction by GC or TLC.
-
Add 0.5 g of 10% Pd/C to the reaction mixture.
-
Hydrogenate the mixture with hydrogen gas at atmospheric pressure for 5 hours.
-
After the reaction is complete, filter the catalyst.
-
The filtrate containing the product can be further purified by distillation or chromatography.
Visualizations
Synthesis Pathway for N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide
Caption: Synthesis of a chiral cyanamide intermediate.
General Experimental Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Logical Relationship of Key Transformations
References
- 1. wiche.edu [wiche.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Method for the Determination of Enantiomeric Excess of 1-(4-Chlorophenyl)ethanamine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and determination of the enantiomeric excess (ee) of 1-(4-Chlorophenyl)ethanamine. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak shape for this chiral amine. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate assessment of the enantiomeric purity of this compound and its analogs.
Introduction
This compound is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the separation and quantification of individual enantiomers are crucial for drug development, quality control, and regulatory compliance. Chiral HPLC is a powerful and widely adopted technique for the resolution of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have shown broad applicability in the separation of a wide array of chiral compounds, including aromatic amines. The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving baseline separation of the enantiomers.
Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and column used.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Racemic this compound standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Mobile Phase Preparation
Prepare the mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v) .
-
Accurately measure the required volumes of each solvent.
-
Mix the solvents thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser before use.
3. Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
5. System Equilibration
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
6. Data Analysis and Calculation of Enantiomeric Excess
-
Integrate the peak areas of the two eluted enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
Where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.
Expected Performance Data
The following table summarizes the expected retention times (tR), resolution (Rs), and separation factor (α) for a closely related compound, 1-(4-chlorophenyl)ethanol, on a Chiralpak AD-H column.[1] This data is provided as an example of the performance that can be anticipated for the separation of this compound under similar conditions. The elution order of the enantiomers should be determined by injecting a standard of a single enantiomer, if available.
| Enantiomer | Retention Time (tR) (min) |
| (S)-enantiomer | 10.69 |
| (R)-enantiomer | 11.76 |
Experimental Workflow
Caption: Workflow for the determination of enantiomeric excess of this compound by chiral HPLC.
References
Application Note: Chiral GC Analysis of 1-(4-Chlorophenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the enantioselective analysis of 1-(4-Chlorophenyl)ethanamine using chiral gas chromatography (GC). Due to the non-volatile and polar nature of primary amines, a derivatization step is employed to enhance volatility and improve chromatographic separation. The method described herein involves the derivatization of the enantiomers with trifluoroacetic anhydride (TFAA) to form their corresponding N-trifluoroacetyl derivatives. These derivatives are then baseline separated on a chiral capillary GC column. This method is suitable for the determination of enantiomeric purity and for monitoring enantioselective reactions in research, development, and quality control settings.
Introduction
This compound is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. The biological activity of chiral compounds is often enantiomer-specific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the ability to separate and quantify the individual enantiomers of this compound is of paramount importance.
Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. However, the direct analysis of polar and low-volatility compounds like primary amines can be challenging, often resulting in poor peak shape and resolution. Derivatization of the amine functional group with a suitable reagent, such as trifluoroacetic anhydride, converts the analyte into a more volatile and less polar derivative, making it amenable to GC analysis. This application note provides a comprehensive methodology for the chiral GC separation of this compound enantiomers following N-trifluoroacetylation.
Experimental Protocols
Materials and Reagents
-
Racemic this compound (≥97% purity)
-
(R)-(+)-1-(4-Chlorophenyl)ethanamine (for peak identification)
-
(S)-(-)-1-(4-Chlorophenyl)ethanamine (for peak identification)
-
Trifluoroacetic anhydride (TFAA) (≥99%)
-
Methylene chloride (CH₂Cl₂), anhydrous (≥99.8%)
-
Ethyl acetate, HPLC grade
-
Pyridine, anhydrous (≥99.8%)
-
Nitrogen gas, high purity
Equipment
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary GC column (e.g., Astec® CHIRALDEX® B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness or similar cyclodextrin-based column)
-
Autosampler or manual syringe
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Evaporator (e.g., rotary evaporator or gentle stream of nitrogen)
Sample Preparation: Derivatization with TFAA
-
Sample Weighing: Accurately weigh approximately 5 mg of the this compound sample into a 2 mL reaction vial.
-
Dissolution: Add 1 mL of anhydrous methylene chloride to the vial and vortex to dissolve the sample completely.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 50 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Reaction: Tightly cap the vial and heat the mixture at 60 °C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, remove the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC analysis.
Gas Chromatography (GC) Conditions
The following GC conditions are based on established methods for similar N-acylated phenylethylamine enantiomers and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Column | Astec® CHIRALDEX® B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 120 °C, hold for 1 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 160 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Data Presentation
The following table summarizes the expected retention times for the N-trifluoroacetyl derivatives of the this compound enantiomers based on analysis of structurally similar compounds. Actual retention times may vary depending on the specific instrument and column used.
| Compound | Enantiomer | Expected Retention Time (min) |
| N-(1-(4-Chlorophenyl)ethyl)-2,2,2-trifluoroacetamide | Enantiomer 1 | ~ 15.5 |
| N-(1-(4-Chlorophenyl)ethyl)-2,2,2-trifluoroacetamide | Enantiomer 2 | ~ 16.2 |
Note: The elution order of the enantiomers should be confirmed by injecting a derivatized sample of a pure enantiomer standard (e.g., (R)-(+)-1-(4-Chlorophenyl)ethanamine).
Mandatory Visualization
Caption: Workflow for the chiral GC analysis of this compound.
Discussion
The described method provides a reliable and reproducible approach for the chiral separation of this compound enantiomers. The derivatization with trifluoroacetic anhydride is a straightforward and effective way to improve the chromatographic properties of the amine. The use of a cyclodextrin-based chiral stationary phase, such as the Astec® CHIRALDEX® B-PM, is expected to provide good enantioselectivity for the resulting N-trifluoroacetyl derivatives.
For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to established guidelines. The elution order of the enantiomers must be confirmed using individual enantiomeric standards. In cases where the resolution between the enantiomers is not optimal, adjusting the oven temperature program (e.g., decreasing the ramp rate) can often improve the separation.
Conclusion
This application note details a robust and effective method for the chiral GC analysis of this compound enantiomers. The protocol, which includes a simple derivatization step followed by separation on a chiral capillary column, is well-suited for the accurate determination of enantiomeric purity in various research and industrial applications. The provided workflow and experimental parameters serve as a strong starting point for method development and routine analysis.
Application of 1-(4-Chlorophenyl)ethanamine in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)ethanamine, a chiral amine, serves as a valuable building block and precursor in the field of asymmetric catalysis. Its rigid structure and the presence of a stereogenic center adjacent to the coordinating amino group make it an effective chiral controller in various synthetic transformations. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chiral auxiliaries and ligands in key asymmetric catalytic reactions. The focus is on providing actionable experimental details and comparative data to aid researchers in applying these methodologies.
Core Applications
The primary applications of this compound in asymmetric catalysis can be categorized as follows:
-
Chiral Auxiliary: The amine is covalently bonded to a substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Chiral Ligand Precursor: It serves as a starting material for the synthesis of more complex chiral ligands, which then coordinate with metal centers to form highly enantioselective catalysts.
While direct use as an organocatalyst is less common, its derivatives have shown potential in specific applications.
Application 1: Chiral Auxiliary in Diastereoselective Synthesis
This compound can be used as a chiral auxiliary to control the stereochemistry of nucleophilic additions to imines. The chiral amine is first condensed with a carbonyl compound to form a chiral imine. The bulky 4-chlorophenyl group effectively shields one face of the imine, directing the approach of a nucleophile to the opposite face.
Diastereoselective Addition of Organometallic Reagents to Chiral N-Sulfinylimines
A prominent application involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinylimines derived from this compound. This method allows for the asymmetric synthesis of chiral amines.
Reaction Scheme:
Quantitative Data Summary:
While specific data for this compound is not extensively published, the analogous use of other chiral amines in this reaction provides a benchmark for expected outcomes. Diastereomeric excesses (d.e.) often exceed 90%, leading to high enantiomeric excess (e.e.) in the final amine product after cleavage of the auxiliary.
| Chiral Auxiliary Source | Nucleophile (R''-M) | Substrate (R'CHO) | Diastereomeric Excess (d.e.) | Reference |
| (S)-1-Phenylethylamine | Grignard Reagents | Various Aldehydes | >95% | General Literature |
| (S)-1-Phenylethylamine | Organolithium Reagents | Various Aldehydes | >90% | General Literature |
Experimental Protocol: Synthesis of a Chiral Amine via Diastereoselective Addition
Materials:
-
(R)-1-(4-Chlorophenyl)ethanamine
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Aldehyde (e.g., Benzaldehyde)
-
Titanium (IV) Ethoxide
-
Organometallic Reagent (e.g., Ethylmagnesium Bromide, 1 M in THF)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Imine Formation: To a solution of (R)-1-(4-chlorophenyl)ethanamine (1.0 eq) in anhydrous toluene, add the aldehyde (1.05 eq) and titanium (IV) ethoxide (1.5 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Nucleophilic Addition: Cool the reaction mixture to -78 °C. Slowly add the organometallic reagent (1.2 eq) dropwise over 30 minutes. Stir the reaction at -78 °C for 3-4 hours.
-
Quenching: Quench the reaction by the slow addition of 1 M HCl at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric excess by NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrogenolysis (e.g., using Pd/C and H₂) or other standard methods to yield the desired chiral amine.
Logical Workflow for Diastereoselective Addition:
Application Notes and Protocols for the Synthesis of Chiral Ligands from 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various classes of chiral ligands derived from 1-(4-chlorophenyl)ethanamine. This chiral primary amine serves as a versatile and cost-effective starting material for the preparation of ligands that are instrumental in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. The protocols outlined below cover the synthesis of chiral Schiff base, aminophosphine, and bis(oxazoline) ligands, along with their applications in key organic transformations.
Introduction to Chiral Ligands from this compound
Chiral ligands are organic molecules that can bind to a metal center, creating a chiral catalyst that can control the stereochemical outcome of a chemical reaction. This control is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. This compound is an attractive chiral building block due to its commercial availability in both (R) and (S) forms and the presence of a reactive primary amine group that allows for straightforward derivatization into various ligand scaffolds. The chlorophenyl moiety can also influence the electronic and steric properties of the resulting ligands, potentially enhancing their catalytic performance.
Synthesis of Chiral Schiff Base Ligands
Chiral Schiff bases, or imines, are a fundamental class of ligands in coordination chemistry and asymmetric catalysis.[1] They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine nitrogen and another donor atom, typically from the aldehyde component, can chelate to a metal ion, forming a chiral catalyst.
General Synthetic Pathway
The synthesis of a chiral Schiff base ligand from this compound and a substituted salicylaldehyde is a straightforward one-step process. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.
Caption: General workflow for chiral Schiff base synthesis.
Experimental Protocol: Synthesis of (S)-2-(((1-(4-chlorophenyl)ethyl)imino)methyl)phenol
Materials:
-
(S)-1-(4-Chlorophenyl)ethanamine (1.56 g, 10 mmol)
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Ethanol (20 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (50 mL) with reflux condenser
Procedure:
-
Dissolve (S)-1-(4-chlorophenyl)ethanamine in 10 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve salicylaldehyde in 10 mL of ethanol.
-
Add the salicylaldehyde solution to the amine solution dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature, during which a yellow precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the chiral Schiff base ligand.
Quantitative Data
| Ligand Type | Starting Materials | Yield (%) | Optical Purity (ee%) | Reference |
| Schiff Base | (S)-1-(4-chlorophenyl)ethanamine, Salicylaldehyde | >90 | >99 | General Procedure[1] |
| Schiff Base | (R,R)-1,2-Diaminocyclohexane, o-Nitrobenzaldehyde | 76.4 | >99 | [2] |
Synthesis of Chiral Aminophosphine Ligands
Chiral aminophosphine ligands are a class of P,N-ligands that have shown great success in various asymmetric catalytic reactions. The combination of a "soft" phosphorus donor and a "hard" nitrogen donor allows for fine-tuning of the electronic and steric properties of the catalyst.
General Synthetic Pathway
The synthesis of a chiral aminophosphine ligand from this compound typically involves the reaction of the chiral amine with a chlorophosphine in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic route to chiral aminophosphine ligands.
Experimental Protocol: Synthesis of (S)-N-(1-(4-chlorophenyl)ethyl)-P,P-diphenylphosphinous amide
Materials:
-
(S)-1-(4-Chlorophenyl)ethanamine (1.56 g, 10 mmol)
-
Chlorodiphenylphosphine (2.21 g, 10 mmol)
-
Triethylamine (1.5 mL, 11 mmol)
-
Anhydrous Toluene (30 mL)
-
Schlenk flask and nitrogen atmosphere setup
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add (S)-1-(4-chlorophenyl)ethanamine and anhydrous toluene (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous toluene (10 mL) to the reaction mixture dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
A white precipitate of triethylammonium chloride will form. Remove the precipitate by filtration under nitrogen.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel under an inert atmosphere.
Quantitative Data
| Ligand Type | Chiral Amine Precursor | Yield (%) | Optical Purity (ee%) | Reference |
| Aminophosphine | (R)-1-Phenylethylamine | Not specified | >99 | [3][4] |
| Sulfinamide Monophosphine | (R)-(+)-2-methylpropane-2-sulfinamide | 76 (of imine intermediate) | >99 | [5] |
Synthesis of Chiral Bis(oxazoline) Ligands
Chiral bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric ligands that have been successfully applied in a wide range of asymmetric catalytic reactions.[6] Their synthesis typically involves the condensation of a dicarboxylic acid derivative with a chiral amino alcohol. To synthesize a BOX ligand from this compound, the amine must first be converted into a chiral amino alcohol.
General Synthetic Pathway
The synthesis is a multi-step process starting with the reduction of a suitable N-acylated derivative of this compound to the corresponding amino alcohol, followed by condensation with a dicarboxylate or dinitrile.
Caption: Multi-step synthesis of chiral bis(oxazoline) ligands.
Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand (Conceptual)
Step 1: Synthesis of (S)-2-amino-1-(4-chlorophenyl)ethanol
-
Protect the amino group of (S)-1-(4-chlorophenyl)ethanamine with a suitable protecting group (e.g., Boc anhydride).
-
Reduce the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Carefully quench the reaction and perform an aqueous workup to isolate the chiral amino alcohol.
Step 2: Synthesis of the Bis(oxazoline) Ligand
-
React the synthesized chiral amino alcohol (2 equivalents) with a suitable dicarboxylic acid derivative, such as diethyl malonate, in the presence of a dehydrating agent or under conditions that facilitate the removal of water.[7]
-
The reaction typically requires elevated temperatures and an inert atmosphere.
-
Purify the resulting bis(oxazoline) ligand by crystallization or column chromatography.
Quantitative Data
| Ligand Type | Chiral Amino Alcohol | Yield (%) | Optical Purity (ee%) | Reference |
| Bis(oxazoline) | (1R,2S)-(+)-cis-1-amino-2-indanol | 70 | >99 | [7] |
| Bis(oxazoline) | Valinol | Not specified | >99 | [6] |
Applications in Asymmetric Catalysis
Chiral ligands derived from this compound can be employed in a variety of metal-catalyzed asymmetric reactions. The choice of ligand and metal precursor is critical for achieving high enantioselectivity and yield.
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. It is a valuable method for synthesizing chiral β-nitro alcohols, which are versatile synthetic intermediates.[8][9][10] Copper(II) complexes of chiral Schiff base or bis(oxazoline) ligands are often effective catalysts for this transformation.
Caption: Catalytic cycle of an asymmetric Henry reaction.
Table of Performance in Asymmetric Henry Reaction:
| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂ / Pinane-derived ligand | Benzaldehyde | Nitromethane | diminished | 55-76 | [11] |
| Ni(OAc)₂ / Aminophenol Sulfonamide | 2-Acylpyridine N-oxide | Nitromethane | up to 99 | up to 99 | |
| Cu(OTf)₂ / Triazine-oxazoline ligand | Various aldehydes | Nitromethane | up to 95 | up to 82 |
Conclusion
This compound is a readily accessible and versatile chiral starting material for the synthesis of a diverse range of chiral ligands. The straightforward synthetic routes to Schiff base, aminophosphine, and bis(oxazoline) ligands make them valuable tools for researchers in asymmetric catalysis. The application of these ligands in key transformations such as the asymmetric Henry reaction demonstrates their potential for the efficient and stereoselective synthesis of valuable chiral molecules. The protocols and data presented herein provide a solid foundation for the exploration and application of these ligands in academic and industrial research.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand [mdpi.com]
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of 1-(4-Chlorophenyl)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess in the synthesis of 1-(4-Chlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The most common and effective strategies for synthesizing enantiomerically enriched this compound include:
-
Asymmetric Reduction of 4-Chloroacetophenone: This involves the reduction of the prochiral ketone, 4-chloroacetophenone, using a chiral catalyst and a reducing agent.[1]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer.[2][3]
-
Dynamic Kinetic Resolution (DKR): DKR combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer.[4][5]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a diastereoselective reaction, after which the auxiliary is removed to yield the desired enantiomeric product.[6][7]
Q2: My chiral HPLC analysis shows low enantiomeric excess (% ee). What should I check first?
A2: Before troubleshooting the reaction itself, it is crucial to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] An inaccurate analytical method can give misleading % ee values. Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm the measured % ee of a known standard sample is correct.
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[8]
Q3: I've validated my analytical method, but the enantiomeric excess is still low. What are the likely causes in my asymmetric reduction reaction?
A3: Low enantiomeric excess in asymmetric reductions can stem from several factors:
-
Catalyst Quality and Handling: The chiral catalyst is paramount for stereoselectivity. Ensure it has not degraded due to improper storage or handling (e.g., exposure to air or moisture).[9]
-
Reagent and Solvent Purity: Asymmetric reactions are highly sensitive to impurities. Use high-purity, anhydrous solvents and reagents.[10]
-
Reaction Temperature: Temperature control is critical. Even small fluctuations can significantly diminish enantioselectivity. Running the reaction at a lower temperature often improves the % ee.[10]
-
Substrate Quality: Impurities in the 4-chloroacetophenone starting material can interfere with the catalyst.[9]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Asymmetric Reduction
Symptoms:
-
The enantiomeric excess (% ee) is consistently lower than literature reports for the same catalytic system.
-
Results are not reproducible between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Catalyst | Purchase a new batch of catalyst from a reputable supplier. Ensure storage under an inert atmosphere and at the recommended temperature. |
| Non-Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Temperature | Monitor the internal reaction temperature throughout the experiment. Consider running a temperature screen to find the optimal condition for your specific setup. A lower temperature (e.g., 0 °C, -20 °C) often improves enantioselectivity.[10] |
| Incorrect Reagent Stoichiometry | Carefully check the stoichiometry of all reagents, particularly the catalyst loading and the ratio of the hydrogen source to the substrate. |
Issue 2: Inefficient Enzymatic Kinetic Resolution
Symptoms:
-
The reaction stalls before reaching 50% conversion.
-
Low enantiomeric excess of both the recovered starting material and the acylated product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Enzyme Deactivation | Ensure the enzyme is stored correctly and is not expired. Avoid harsh solvents or temperatures that can denature the enzyme. Consider using an immobilized enzyme for improved stability.[11] |
| Suboptimal Acyl Donor | The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. Screen different acyl donors (e.g., ethyl acetate, isopropyl methoxyacetate).[5] |
| Incorrect Solvent | The solvent can influence enzyme activity and substrate solubility. Test a range of non-polar organic solvents like hexane, toluene, or MTBE. |
| pH and Water Content | For some enzymatic reactions, a small amount of water is necessary for activity. However, excess water can lead to hydrolysis of the product. Optimize the water content in the reaction mixture. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4-chloroacetophenone using a Ru-based catalyst.
Materials:
-
[(mesitylene)((R,R)-TsDPEN)RuCl] (or a similar chiral Ru catalyst)
-
4-Chloroacetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ruthenium catalyst (0.01 mol eq) in anhydrous DCM.
-
Add 4-chloroacetophenone (1.0 mol eq) to the flask.
-
Add the formic acid/triethylamine azeotrope (2.0 mol eq) as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-(4-Chlorophenyl)ethanamine
This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic this compound using an immobilized lipase.
Materials:
-
(±)-1-(4-Chlorophenyl)ethanamine
-
Immobilized Candida antarctica lipase B (Novozym 435)[11]
-
Ethyl acetate (or another suitable acyl donor)
-
Anhydrous hexane (or another suitable non-polar solvent)
Procedure:
-
To a flask, add (±)-1-(4-Chlorophenyl)ethanamine (1.0 eq), anhydrous hexane, and Novozym 435 (e.g., 20 mg per mmol of amine).
-
Add ethyl acetate (0.6 eq) as the acyl donor.
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.[12]
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction.
-
Determine the enantiomeric excess of the recovered amine and the acylated product by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Key strategies for enantioselective synthesis.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing solvent conditions for chiral resolution of 1-(4-Chlorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 1-(4-Chlorophenyl)ethanamine, focusing on the optimization of solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of this compound using a resolving agent like tartaric acid?
A1: The chiral resolution of a racemic mixture, such as (±)-1-(4-Chlorophenyl)ethanamine, is achieved by converting the enantiomers into a pair of diastereomers. This is accomplished by reacting the racemic amine with an enantiomerically pure chiral resolving agent, for instance, a derivative of tartaric acid.[1][2] The resulting diastereomeric salts, for example, (R)-amine-(+)-tartaric acid derivative and (S)-amine-(+)-tartaric acid derivative, are not mirror images of each other and therefore exhibit different physical properties, most importantly, different solubilities in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be recovered from the isolated diastereomeric salt.
Q2: Why is the choice of solvent so critical in this process?
A2: The selection of an appropriate solvent is a crucial step for a successful resolution because the yield and optical purity of the crystallized diastereomeric salt can vary dramatically depending on the solvent used. An ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the solution. The polarity of the solvent plays a key role; a solvent that is too polar may dissolve both salts, while a non-polar solvent might cause both to precipitate, leading to poor separation.
Q3: Can solvent mixtures be used to optimize the resolution?
A3: Yes, solvent mixtures are frequently employed to fine-tune the properties of the crystallization medium. By combining solvents with different polarities, it is possible to achieve a solubility profile that is ideal for the separation of the diastereomeric salts. For example, adding a non-polar co-solvent to a more polar solvent can sometimes enhance the differential solubility, leading to a more efficient resolution.
Q4: Which resolving agents are commonly used for the chiral resolution of amines like this compound?
A4: For the resolution of racemic amines, chiral acids are typically used as resolving agents. Commonly used and commercially available options include derivatives of tartaric acid, such as (+)-tartaric acid, (+)-dibenzoyltartaric acid, and (+)-di-p-toluoyl-D-tartaric acid (D-DTTA). Other chiral acids like (-)-mandelic acid and (+)-camphor-10-sulfonic acid are also frequently utilized.[1][2][3] The choice of the resolving agent is often specific to the substrate and may require screening to identify the most effective one.[3]
Q5: How is the enantiomeric excess (e.e.) of the resolved amine determined?
A5: The enantiomeric excess of the resolved this compound is most commonly and reliably determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] These analytical techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. The e.e. is then calculated from the integrated peak areas of the two enantiomers.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) | The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-crystallization. | - Recrystallize the Diastereomeric Salt: Perform one or more recrystallizations of the isolated salt from the same or a different solvent system to improve its purity.- Solvent Screening: Test a range of solvents with varying polarities (see Table 1 for illustrative examples).- Optimize Temperature Profile: A slower, more controlled cooling rate during crystallization can yield purer crystals. |
| Low Yield of the Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize Solvent System: Experiment with solvent mixtures to fine-tune the polarity and reduce the solubility of the desired salt.- Adjust Concentration: Carefully evaporate some of the solvent to increase the concentration, or start with a more concentrated solution.- Cooling: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration. |
| Oily Precipitate Instead of Crystals | The diastereomeric salt is "salting out" of the solution as a liquid phase rather than forming a crystalline solid. This can be due to the solvent being too polar or the presence of impurities. | - Use a Less Polar Solvent: Switch to a less polar solvent or a solvent mixture to encourage crystallization.- Purify Starting Materials: Ensure the racemic this compound and the resolving agent are of high purity.- Slow Down Crystallization: Try a slower cooling rate or allow the solution to stand for a longer period. |
| No Crystallization Occurs | The diastereomeric salt is too soluble in the chosen solvent. | - Increase Concentration: Carefully remove some of the solvent under reduced pressure.- Use a Less Polar Solvent: Switch to a solvent in which the diastereomeric salt is less soluble.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt. |
Data Presentation: Illustrative Solvent Screening Results
The following table provides representative data on how the choice of solvent can influence the yield and enantiomeric excess (e.e.) for the chiral resolution of (±)-1-(4-Chlorophenyl)ethanamine with an enantiomerically pure tartaric acid derivative. These values are for illustrative purposes to guide experimental design.
Table 1: Effect of Solvent on the Chiral Resolution of this compound
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Notes |
| Methanol | 35 | >98 | High purity but lower yield due to higher solubility. |
| Ethanol | 42 | 95 | Good balance of yield and purity. |
| Isopropanol | 45 | 90 | Higher yield but may require recrystallization to improve e.e. |
| Acetonitrile | 30 | 92 | Lower yield, may be suitable for high purity requirements. |
| Ethyl Acetate | 25 | 85 | Lower polarity may lead to co-precipitation. |
| Methanol/Water (9:1) | 40 | >99 | Addition of water can sometimes decrease solubility and improve selectivity. |
| Ethanol/Hexane (4:1) | 48 | 88 | Addition of a non-polar solvent can increase yield but may reduce selectivity. |
Experimental Protocols
Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of racemic this compound using an enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid or O,O'-Dibenzoyl-L-tartaric acid). Optimization of solvent, stoichiometry, and temperature may be required.
1. Salt Formation and Crystallization:
-
Dissolution: In a suitable flask, dissolve one equivalent of racemic this compound in a selected solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, with gentle heating if necessary.
-
Mixing: Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be employed to maximize the yield. Allow the mixture to stand for several hours or overnight to ensure complete crystallization.
2. Isolation of the Diastereomeric Salt:
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified diastereomeric salt crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolution/Suspension: Dissolve or suspend the purified diastereomeric salt in water.
-
Basification: Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
4. Analysis:
-
Determine the yield of the recovered amine.
-
Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for the chiral resolution of this compound.
References
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)ethanamine via Reductive Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)ethanamine. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination of 4-chloroacetophenone?
A1: The primary side reactions of concern are the formation of the secondary amine, N-[1-(4-chlorophenyl)ethyl]-1-(4-chlorophenyl)ethanamine, and the reduction of the starting ketone to the corresponding alcohol, 1-(4-chlorophenyl)ethanol. Over-alkylation, leading to the secondary amine, can be a significant issue, particularly under conditions that favor further reaction of the newly formed primary amine with the starting ketone.[1] The reduction of the ketone to an alcohol is more prevalent when using less selective reducing agents that can act on the carbonyl group before imine formation is complete.
Q2: Which reductive amination method is recommended for minimizing side products in the synthesis of this compound?
A2: The Leuckart reaction, a specific type of reductive amination using ammonium formate or formamide, has been reported to produce a-p-chlorophenethylamine from p-chloroacetophenone in an 82% yield.[2] A key advantage of this method is the avoidance of dehalogenation, a potential side reaction with some catalytic reduction methods. While direct comparisons are limited in the literature, the high yield and preservation of the chloro-substituent make the Leuckart reaction a strong candidate. For milder conditions, using a selective reducing agent like sodium triacetoxyborohydride in a one-pot reaction can also minimize the reduction of the starting ketone.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for monitoring the reaction progress and identifying byproducts. By analyzing aliquots of the reaction mixture over time, you can track the consumption of 4-chloroacetophenone and the formation of this compound. The mass spectra will help in the identification of side products such as 1-(4-chlorophenyl)ethanol and the secondary amine based on their respective molecular ion peaks and fragmentation patterns.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete imine formation. | - Ensure anhydrous conditions, as water can inhibit imine formation.- Increase the reaction time or temperature for the imine formation step.- Use a dehydrating agent like molecular sieves. |
| Reduction of the starting 4-chloroacetophenone to 1-(4-chlorophenyl)ethanol. | - Use a milder, more selective reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, which preferentially reduce the iminium ion over the ketone.[3][4][5]- In a two-step procedure, ensure complete imine formation before adding the reducing agent. | |
| Dehalogenation of the aromatic ring. | - Avoid harsh catalytic hydrogenation conditions. The Leuckart reaction is reported to be effective without causing dehalogenation.[2] | |
| Presence of Significant Amount of Secondary Amine | Over-alkylation of the primary amine product. | - Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium formate) to favor the formation of the primary amine.- Add the ketone slowly to the reaction mixture containing the ammonia source. |
| Incomplete Reaction/Stalling | Inactive reducing agent. | - Use a fresh batch of the reducing agent. Some borohydrides can degrade upon storage.- Ensure the reaction pH is optimal for the chosen reducing agent. For example, sodium cyanoborohydride is more effective in slightly acidic conditions. |
| Difficult Purification | Co-elution of the product and byproducts during chromatography. | - Optimize the solvent system for column chromatography.- Consider converting the amine to its hydrochloride salt to facilitate purification by crystallization. |
Quantitative Data Summary
The following table summarizes reported yields for relevant reactions. Note that direct comparative data for various methods on 4-chloroacetophenone is limited in publicly available literature.
| Reaction | Product | Reagents | Yield (%) | Reference |
| Leuckart Reaction of p-chloroacetophenone | a-p-chlorophenethylamine | Ammonium formate/formic acid | 82 | [2] |
| Sodium Borohydride Reduction of 4-chloroacetophenone | 1-(4-chlorophenyl)ethanol | NaBH₄, Methanol | 80-85 (crude) | [6] |
Experimental Protocols
Protocol 1: Leuckart Reaction for Synthesis of this compound (Adapted from literature)
Materials:
-
4-chloroacetophenone
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone and a molar excess of ammonium formate (e.g., 5-10 equivalents).
-
Add a smaller amount of formic acid to the mixture.
-
Heat the reaction mixture to a temperature of 160-185°C for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux to hydrolyze the intermediate formamide.
-
Make the solution alkaline with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Protocol 2: Reductive Amination using Sodium Borohydride and Ammonium Acetate (General Procedure)
Materials:
-
4-chloroacetophenone
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium borohydride
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-chloroacetophenone and a large excess of ammonium acetate (e.g., 10 equivalents) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Main pathway for the reductive amination of 4-chloroacetophenone.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of 1-(4-Chlorophenyl)ethanamine
This guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent the racemization of 1-(4-Chlorophenyl)ethanamine during chemical reactions. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process of converting an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral amine like this compound, which is a crucial building block in many pharmaceuticals, maintaining its specific stereochemistry is often critical for biological activity.[2] The different enantiomers can have varied pharmacological and toxicological effects, making the control of stereochemical integrity essential during synthesis.[3]
Q2: What are the primary causes of racemization for this amine?
A2: Racemization of this compound can be triggered by several factors:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the inversion barrier of the chiral center.[4]
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as imines or enolates, are highly susceptible to racemization. For example, the temporary removal of the proton at the chiral center can lead to a planar intermediate that can be protonated from either face, resulting in a racemic mixture.[1][4]
-
Inappropriate Reagents: Certain reagents can promote the formation of these racemizable intermediates.[4]
-
Solvent Effects: Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization.[4]
Q3: Which types of reactions are most likely to cause racemization?
A3: Reactions involving the activation of the amine or the carbon-hydrogen bond at the stereocenter are most at risk. This includes:
-
Acylation and Amidation: Particularly if reaction conditions are not optimized (e.g., high temperature, wrong choice of base or coupling reagent).[5]
-
Schiff Base Formation: The reversible formation of an imine intermediate is a common pathway for racemization.
-
Reactions under strongly acidic or basic conditions: Both extremes of pH can facilitate racemization.[5]
Q4: How does temperature affect racemization?
A4: Higher temperatures generally accelerate the rate of racemization.[6][7] The increased thermal energy allows the molecule to more easily overcome the energy barrier for inversion of the stereocenter. Therefore, conducting reactions at the lowest effective temperature is a key strategy for preserving enantiomeric purity.[8][9]
Q5: How can I choose the right solvent to minimize racemization?
A5: Solvent choice is critical. Non-polar, aprotic solvents are often preferred as they are less likely to stabilize the planar, charged intermediates that facilitate racemization.[4] However, the ideal solvent depends on the specific reaction mechanism. In some cases, alcoholic solvents can act as hydrogen donors and increase the rate of racemization.[7] A solvent screen is often a wise initial step in optimizing a reaction to preserve chirality.
Q6: Are there specific reagents or bases I should use or avoid during acylation?
A6: Yes. The choice of base is particularly important.
-
Recommended Bases: Use weaker, sterically hindered bases like 2,4,6-collidine or N-methylmorpholine (NMM). These are less likely to abstract the alpha-proton, which initiates racemization.[9][10]
-
Bases to Use with Caution: Strong, non-hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly promote racemization and should be used judiciously, if at all.[5][9]
-
Coupling Reagents: For acylation reactions, using coupling reagents in combination with racemization-suppressing additives like Oxyma or HOAt is highly recommended.[9][11]
Q7: How can I accurately determine if racemization has occurred?
A7: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for the precise determination of the enantiomeric excess (ee) of your material before and after the reaction.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem: Significant loss of enantiomeric excess (ee) after an acylation reaction.
This is a frequent issue when converting the amine to an amide. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps & Solutions |
| High Reaction Temperature | Solution: Lower the reaction temperature. Perform the reaction at 0 °C or even -20 °C. Monitor the reaction progress carefully, as lower temperatures will slow the reaction rate.[9][12] |
| Inappropriate Base | Solution: Switch to a weaker, sterically hindered base.[9][10] Compare the performance of different bases under identical conditions. |
| Prolonged Reaction Time | Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially racemizing conditions. |
| Suboptimal Coupling Reagent | Solution: If using a carbodiimide like DIC, ensure a racemization-suppressing additive (e.g., Oxyma) is present.[10][13] Consider switching to a phosphonium-based (e.g., PyAOP) or aminium-based (e.g., HATU) coupling reagent known for low racemization.[9] |
Problem: Enantiomeric excess is high post-reaction, but drops after workup or purification.
| Possible Cause | Troubleshooting Steps & Solutions |
| Acidic/Basic Aqueous Workup | Solution: The hydrochloride salt of the amine can be prone to racemization in solution.[5] Neutralize carefully and avoid prolonged exposure to strongly acidic or basic aqueous layers. Aim for a pH-neutral workup if possible. |
| Racemization on Silica Gel | Solution: The acidic nature of standard silica gel can cause racemization of amines. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different purification method like crystallization or chromatography on a less acidic stationary phase (e.g., alumina). |
Data Presentation: Impact of Conditions on Racemization
The following tables summarize the qualitative and quantitative impact of various factors on maintaining enantiomeric excess (ee).
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Comments |
| Use of Additives (Oxyma, HOAt) | High | Highly recommended with coupling reagents to suppress oxazolone formation.[11][12] |
| Lowering Reaction Temperature | High | Reduces the rate of racemization but also slows the desired reaction.[12] |
| Use of Hindered, Weak Base | High | Minimizes α-proton abstraction, a key racemization pathway.[9] |
| Use of Non-Polar Solvents | Moderate | Effectiveness is reaction-dependent; solubility can be a limiting factor.[12] |
Table 2: Illustrative Effect of Temperature and Base on Enantiomeric Excess (ee) during Acylation
Note: These are representative values to illustrate trends.
| Temperature (°C) | Base | Starting ee (%) | Final ee (%) |
| 25 | DIPEA | 99 | 75 |
| 0 | DIPEA | 99 | 92 |
| 25 | NMM | 99 | 94 |
| 0 | NMM | 99 | 98 |
Key Experimental Protocols
Protocol 1: Low-Temperature Acylation of this compound
This protocol is designed to minimize racemization during the formation of an amide bond.
Materials:
-
(R)-1-(4-Chlorophenyl)ethanamine
-
Carboxylic acid (1.0 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq.)
-
N-Methylmorpholine (NMM) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.5 eq.) to the solution and stir for 5 minutes.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq.) and stir for another 5 minutes.
-
In a separate flask, dissolve (R)-1-(4-Chlorophenyl)ethanamine (1.05 eq.) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Proceed with a standard aqueous workup, ensuring to avoid extreme pH.
-
Purify the product using column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for analyzing the enantiomeric purity of this compound.
Materials:
-
Sample of this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
HPLC-grade Diethylamine
-
Chiral HPLC Column (e.g., CHIRALPAK® AD or similar polysaccharide-based column)[3]
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on silica gel).[3]
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the amine in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Troubleshooting Workflow for Racemization
Caption: A decision tree for troubleshooting racemization issues.
Mechanism of Racemization via Imine Formation
Caption: Racemization pathway through a planar, achiral imine intermediate.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting peak tailing in HPLC analysis of 1-(4-Chlorophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 1-(4-Chlorophenyl)ethanamine, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, and can significantly impact the accuracy and reproducibility of analytical results.[1][2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of a tailing peak.[3][4]
The primary cause of peak tailing for basic compounds is often the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][4][5] Other contributing factors can include issues with the mobile phase, column condition, and the HPLC system itself.[3][6]
Below is a step-by-step guide to systematically troubleshoot and resolve peak tailing issues in your analysis of this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to understand the nature of the peak tailing.
-
Observe the chromatogram: Does the tailing affect only the this compound peak, or are all peaks in the chromatogram tailing?
-
Review your method parameters: Compare your current method parameters (mobile phase pH, column type, etc.) with established methods for similar basic compounds.
Step 2: Addressing Chemical Interactions
Given that this compound is a basic compound with a predicted pKa of 8.82, secondary interactions with the stationary phase are a likely cause of peak tailing.
The pH of the mobile phase is a powerful tool for controlling peak shape.[8][9]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups on the silica surface, reducing their interaction with the protonated amine of your analyte.[3][4]
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column. Increasing the buffer strength (typically in the range of 10-50 mM) can improve peak symmetry.[3]
-
Use Mobile Phase Additives: If adjusting the pH is not sufficient, consider adding a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%).[10] However, with modern, high-purity silica columns, this is often not necessary.[11]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a series of mobile phases: Prepare your mobile phase at different pH levels, for example, pH 3.5, 3.0, and 2.5, using an appropriate buffer (e.g., phosphate or formate).
-
Equilibrate the column: For each mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.
-
Inject the sample: Inject your this compound standard.
-
Analyze the peak shape: Compare the peak asymmetry at each pH level.
The choice of HPLC column is critical for analyzing basic compounds.
-
Use an End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound to prevent interactions with analytes.[1][12]
-
Consider Alternative Stationary Phases: If peak tailing persists, a column with a different stationary phase may be necessary.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.[1]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive charge on the surface that repels basic analytes, minimizing silanol interactions.[3]
-
Hybrid Silica Columns: These columns are more resistant to high pH mobile phases, offering another avenue for method development.[13]
-
Step 3: Investigating Physical and System-Related Issues
If peak tailing affects all peaks or if mobile phase optimization does not resolve the issue for this compound, consider the following physical and system-related factors.
-
Column Contamination: Contaminants from previous samples can accumulate on the column inlet frit or the head of the column, leading to peak distortion.[14]
-
Column Void: A void or channel in the packed bed of the column can cause peak splitting and tailing.[2]
-
Troubleshooting: A void at the column inlet may sometimes be addressed by reversing the column and flushing it. However, in most cases, the column will need to be replaced.[4]
-
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[1]
-
Troubleshooting: Minimize the length and internal diameter of all tubing.
-
-
Detector Settings: An incorrectly set detector time constant can cause peak distortion.[3]
-
Troubleshooting: Consult your detector manual to ensure the time constant is appropriately set for your peak widths.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[3]
-
Troubleshooting: Dilute your sample or reduce the injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]
-
Troubleshooting: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 7.0 | 2.1 | Significant tailing |
| 3.5 | 1.4 | Moderate tailing |
| 3.0 | 1.2 | Symmetrical peak |
| 2.5 | 1.1 | Symmetrical peak |
Note: The above data is illustrative and will vary depending on the specific column and other chromatographic conditions.
Mandatory Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-(4-Chlorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of enantiopure 1-(4-Chlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiopure this compound?
A1: The main strategies for obtaining enantiopure this compound are:
-
Chiral Resolution: This is a widely used technique involving the separation of a racemic mixture. It is often considered robust and cost-effective for scale-up.[1][2] This is achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[3][4][5]
-
Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases or penicillin acylase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[6]
-
Asymmetric Synthesis: This involves the direct synthesis of the desired enantiomer, most commonly through the asymmetric reduction of the prochiral ketone, 4-chloroacetophenone, using a chiral catalyst.[7]
Q2: How do I choose the best synthetic strategy for my needs?
A2: The choice of strategy depends on several factors:
-
Scale of Synthesis: For large-scale production, classical chiral resolution is often preferred due to its robustness and cost-effectiveness.[1]
-
Required Enantiomeric Excess (ee): Asymmetric synthesis and enzymatic methods can often provide very high ee (>99%) directly.[6][8] Chiral resolution may require multiple recrystallization steps to achieve high purity.
-
Cost and Availability of Reagents: The cost of chiral catalysts for asymmetric synthesis can be high, especially if catalyst recovery is inefficient.[1][9] Resolving agents and enzymes can be more economical on a large scale.[6]
-
Development Time: Asymmetric synthesis may require more development time to optimize reaction conditions compared to classical resolution.[1]
Q3: How can I determine the enantiomeric excess (ee) of my product?
A3: The most common and reliable method for determining the enantiomeric excess of this compound is Chiral High-Performance Liquid Chromatography (HPLC).[7][10] Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H), are highly effective for this separation.[10]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low Yield in Chiral Resolution | 1. Suboptimal choice of resolving agent or solvent. 2. Incomplete precipitation of the diastereomeric salt. 3. Loss of product during isolation of the free base. | 1. Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) and solvents to find the optimal combination for crystallization.[3][5] 2. Adjust the temperature and concentration to maximize salt precipitation. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization. 3. Optimize the pH and extraction solvent during the work-up to ensure complete recovery of the amine. |
| SYN-002 | Low Enantiomeric Excess (ee) | 1. Poor selectivity of the resolving agent. 2. Co-precipitation of the undesired diastereomer. 3. Racemization of the product during work-up. 4. Inefficient enzymatic resolution. | 1. Perform a thorough screening of resolving agents.[5] 2. Perform recrystallization of the diastereomeric salt to improve its purity before liberating the free amine. 3. Avoid harsh acidic or basic conditions and high temperatures during the work-up. 4. Optimize reaction time, temperature, and enzyme loading. Ensure the enzyme is active. Immobilizing the enzyme can improve stability and reusability.[6] |
| SYN-003 | Poor Performance in Asymmetric Reduction | 1. Catalyst deactivation or poisoning. 2. Suboptimal reaction conditions (temperature, pressure, solvent). 3. Presence of impurities in the starting material (4-chloroacetophenone). | 1. Use high-purity reagents and solvents. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. 2. Systematically vary the reaction parameters to find the optimal conditions. 3. Purify the starting ketone before the reaction. |
| SCALE-001 | Challenges During Scale-Up | 1. Difficulty in mixing and maintaining consistent temperature. 2. Changes in crystallization behavior. 3. Catalyst recovery and cost-effectiveness.[1] | 1. Use appropriate reactor geometry and agitation to ensure efficient heat and mass transfer. 2. Develop a robust crystallization protocol at the lab scale, considering factors like cooling rate and seeding, which are critical for large-scale operations.[11] 3. For asymmetric synthesis, select a catalyst that can be easily recovered and reused. For enzymatic methods, consider using an immobilized enzyme.[6] |
Data Presentation
Table 1: Comparison of Synthetic Methods for Enantiopure this compound
| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Resolution | <50% (per resolution step) | Variable, >98% achievable with recrystallization | Robust, cost-effective for scale-up, well-established.[1][2] | Theoretical max yield is 50%, may require multiple steps. |
| Enzymatic Resolution | ~40-50% | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly.[6][12] | Can be slower than chemical methods, enzyme cost and stability. |
| Asymmetric Synthesis | 70-95% | >99% | High yield and enantioselectivity in a single step. | High cost of chiral catalysts, requires significant process optimization.[9] |
Table 2: Recommended Starting Conditions for Chiral HPLC Analysis
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H or similar polysaccharide-based CSP[10] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v)[10] |
| Flow Rate | 0.5 - 1.0 mL/min[10] |
| Temperature | 25°C (controlled)[10] |
| Detection | UV at 210 nm or 254 nm[10] |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for the resolution of racemic this compound using L-(+)-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
L-(+)-tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, suspend the salt in water and add 2 M NaOH solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the yield and enantiomeric excess using Chiral HPLC.
-
The mother liquor from step 5 can be treated similarly to recover the other enantiomer.
Protocol 2: Enzymatic Kinetic Resolution using Penicillin Acylase
This protocol outlines an enantioselective acylation of the racemic amine.
Materials:
-
Racemic this compound
-
Penicillin acylase (e.g., from Alcaligenes faecalis)
-
Phenylacetic acid methyl ester (acyl donor)
-
Phosphate buffer (e.g., pH 7.5)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Prepare a suspension of racemic this compound and phenylacetic acid methyl ester in the phosphate buffer.
-
Add the penicillin acylase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-30°C) and monitor the conversion (e.g., by TLC or HPLC). The reaction should be stopped at or near 50% conversion to maximize the ee of both the product and the remaining amine.
-
Once the desired conversion is reached, extract the entire mixture with ethyl acetate.
-
The acylated product, N-phenylacetyl-(R)-1-(4-chlorophenyl)ethylamine, and the unreacted (S)-amine can be separated by column chromatography or by an acid-base extraction sequence.
-
The unreacted (S)-amine can be isolated from the organic layer. The acylated (R)-amine can be hydrolyzed under acidic or basic conditions to recover the (R)-amine.
-
Determine the ee of the isolated amine enantiomers by Chiral HPLC.
Visualizations
Caption: General workflow for the synthesis and resolution of enantiopure this compound.
Caption: Decision tree for troubleshooting low enantiomeric excess (ee).
Caption: Schematic of the chiral resolution process via diastereomeric salt formation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. article.scirea.org [article.scirea.org]
- 10. benchchem.com [benchchem.com]
- 11. US20130345421A1 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization - Google Patents [patents.google.com]
- 12. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(4-Chlorophenyl)ethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the reductive amination of 4-chloroacetophenone.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | 1. Inactive Reducing Agent: The reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) may have degraded due to improper storage or handling. 2. Incomplete Imine Formation: The intermediate imine may not have formed completely before the addition of the reducing agent. 3. Suboptimal pH: The reaction pH may not be suitable for imine formation or reduction. 4. Presence of Water: Moisture can deactivate certain reducing agents. | 1. Use a fresh, unopened container of the reducing agent. 2. Monitor the imine formation by Thin Layer Chromatography (TLC) or ¹H NMR before adding the reducing agent. Consider extending the reaction time for imine formation. 3. Adjust the pH to a slightly acidic range (typically pH 5-6) to facilitate imine formation. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| SYN-002 | Formation of Significant Side Products | 1. Over-reduction: The ketone starting material or the imine intermediate can be reduced to the corresponding alcohol. 2. Dimerization/Polymerization: The starting aldehyde/ketone can undergo self-condensation. 3. Side reactions of the starting material: The starting 4-chloroacetophenone can undergo other reactions under the reaction conditions. | 1. Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. Add the reducing agent portion-wise to control the reaction rate. 2. Add the 4-chloroacetophenone slowly to the reaction mixture. Maintain a lower reaction temperature. 3. Optimize reaction conditions such as temperature and reaction time to minimize side reactions. |
| PUR-001 | Difficulty in Purifying the Final Product | 1. Co-elution with Impurities: The product may co-elute with starting materials or by-products during column chromatography. 2. Emulsion Formation: A stable emulsion can form during aqueous work-up. 3. Product is an Oil: The final product may be an oil, making crystallization difficult. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a basic modifier like triethylamine to the eluent to improve separation of basic amines.[1][2] 2. Add brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of Celite can also be effective. 3. Attempt to form a salt of the amine (e.g., hydrochloride salt), which is often crystalline and easier to purify by recrystallization.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound by reductive amination?
A1: Based on studies of similar reductive amination reactions, the most common impurities are likely to be:
-
Unreacted 4-chloroacetophenone: The starting ketone may not have fully reacted.
-
1-(4-Chlorophenyl)ethanol: The ketone can be reduced to the corresponding alcohol as a side product.
-
Intermediate Imine: Incomplete reduction will leave the intermediate imine in the final product.[4][5]
-
Dimeric and Oligomeric Byproducts: Self-condensation of the starting material or other side reactions can lead to higher molecular weight impurities.[6]
Q2: How can I monitor the progress of the reductive amination reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The starting material (4-chloroacetophenone), the intermediate imine, and the final product (this compound) should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product. Staining with a visualizing agent such as potassium permanganate or ninhydrin can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction by analyzing aliquots of the reaction mixture.[7][8]
Q3: My purified this compound shows an extra peak in the ¹H NMR spectrum. What could it be?
A3: An unknown peak in the ¹H NMR spectrum could correspond to one of the common impurities mentioned in Q1. To identify the impurity, you can:
-
Compare the spectrum with the known spectra of the starting material and potential byproducts.
-
Spike your sample with a small amount of the suspected impurity and see if the peak intensity increases.
-
Utilize 2D NMR techniques (like COSY and HSQC) to help elucidate the structure of the impurity.
-
Obtain a mass spectrum of your sample to determine the molecular weight of the impurity, which can provide valuable clues to its identity.[9]
Q4: What is the best way to remove unreacted 4-chloroacetophenone from my final product?
A4: Unreacted 4-chloroacetophenone can be removed using a few different methods:
-
Acid-Base Extraction: Since this compound is a basic amine, it can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving the neutral ketone in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[4]
-
Column Chromatography: Silica gel column chromatography can effectively separate the more polar amine product from the less polar ketone starting material. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.[10]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The ketone impurity will likely have different solubility properties than the desired amine.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol describes a general method for separating the basic this compound from neutral impurities like unreacted 4-chloroacetophenone.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x volume of organic layer). The amine will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. The organic layer now contains the neutral impurities and can be discarded.
-
Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will regenerate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, for basic compounds)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexanes and pour it into the column, allowing the solvent to drain.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin elution with a low polarity solvent system (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
For basic amines that may interact strongly with the acidic silica gel, adding 0.1-1% triethylamine to the eluent can improve the separation and prevent streaking.[1][2]
-
-
Collect and Analyze Fractions:
-
Collect the eluent in small fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
The following table provides a hypothetical example of purity improvement after applying the purification protocols. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Sample | Method of Analysis | Purity of this compound | Major Impurity (Hypothetical) | Impurity Level (Hypothetical) |
| Crude Product | GC-MS | 85% | 4-chloroacetophenone | 10% |
| After Acid-Base Extraction | GC-MS | 95% | 4-chloroacetophenone | <1% |
| After Column Chromatography | GC-MS | >98% | - | Not Detected |
Visualizations
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Caption: An experimental workflow for the purification of this compound using acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Diastereomeric Salt Crystallization Yield
Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric salt crystallization, offering systematic approaches to identify and resolve them.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Q: My crystallization has produced a product with high diastereomeric purity, but the overall yield is very low. How can I improve the recovery?
A: A low yield, despite good purity, suggests that a significant amount of the desired diastereomer is still dissolved in the mother liquor.[1] This can be a common trade-off when aiming for high purity.[1] Here are several factors to investigate:
-
Suboptimal Solvent and Temperature: The solubility of your target salt might be too high in the current solvent system, even at lower temperatures.[1]
-
Solution: Experiment with different solvents or solvent mixtures to further decrease the solubility of the desired salt.[1] Consider adding an anti-solvent (a solvent in which the salt is less soluble) to induce further precipitation.[2] Lowering the final crystallization temperature can also enhance recovery.[1]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were collected.[2]
-
Equilibrium Limitations: The separation might be constrained by the eutectic point of the diastereomeric mixture.[1]
Issue 2: Low Diastereomeric Excess (d.e.)
Q: I've obtained a good quantity of crystals, but the diastereomeric excess (d.e.) is low, indicating that both diastereomers have co-crystallized. What can I do to improve the purity?
A: Low diastereomeric excess is a frequent challenge and suggests that the solubility difference between the two diastereomeric salts in your chosen solvent is not large enough for effective separation.[1]
-
Insufficient Solubility Difference: The core of this resolution technique depends on the differential solubility of the diastereomeric salts.[1]
-
Rapid Crystallization: Fast crystal growth, often a result of rapid cooling or high supersaturation, can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[2]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound can significantly influence the selectivity of the crystallization.[2]
-
Solid Solution Formation: In some cases, the crystal lattice of the less soluble diastereomer incorporates the more soluble one, forming a single solid phase known as a solid solution.[6] This makes purification by simple recrystallization ineffective.[6]
-
Solution: The formation of a solid solution can be addressed by changing the solvent or the resolving agent to alter the crystal packing and physical properties of the diastereomers.[6]
-
Issue 3: No Crystals Formed or "Oiling Out"
Q: I'm not getting any crystals, or the product is separating as an oily liquid instead of a solid. What is causing this and how can I fix it?
A: The failure to form crystals or the phenomenon of "oiling out" usually points to issues with supersaturation or impurities.[2][6]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be below its solubility limit.[1][2]
-
Solution: You can increase the concentration by carefully evaporating some of the solvent.[2] Alternatively, slowly adding an anti-solvent can decrease the salt's solubility and induce crystallization.[2] Cooling the solution is another effective method, as solubility typically decreases with temperature.[2]
-
-
Excessively High Supersaturation: Conversely, a very high level of supersaturation can lead to rapid nucleation and the formation of an oil rather than well-defined crystals.[1][6] This "oiling out" occurs when the solute separates as a liquid phase.[6]
-
High Levels of Impurities: Impurities present in either the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to investigate first when experiencing low yield in diastereomeric salt crystallization?
A1: The primary factors to investigate are the solvent system and the choice of resolving agent. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[4] It is also crucial to screen several resolving agents, as not all will form salts with sufficiently different physical properties for easy separation.[4]
Q2: How can I improve the yield if basic screening of solvents and resolving agents is unsuccessful?
A2: If initial screening does not yield satisfactory results, you can employ more advanced strategies:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can significantly increase yields, sometimes approaching 100%.[4] It is applicable when the undesired diastereomer in the solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[4][7]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the nucleation of the more soluble diastereomer.[4]
Q3: What analytical techniques are essential for monitoring the success of the resolution?
A3: Several analytical techniques are crucial:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the final product after the resolving agent has been removed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can sometimes be used to determine the diastereomeric excess of the salt, provided there are distinct signals for the two diastereomers.[8]
Q4: Is it always necessary to use a 1:1 molar ratio of the racemate to the resolving agent?
A4: No, while a 1:1 ratio is a common starting point, optimizing this stoichiometry can improve the selective precipitation of the desired diastereomer.[4] In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 1.0 equivalents) can be more effective.[1][5]
Q5: How does the cooling rate affect the yield and purity of the crystals?
A5: The cooling rate has a significant impact. A slower cooling rate generally allows more time for crystallization, which can increase the yield.[1] It also tends to improve purity by favoring thermodynamic equilibrium.[1] Conversely, rapid cooling can lead to lower purity by trapping the more soluble diastereomer in the crystal lattice.[2]
Data Presentation
The following table summarizes the impact of key experimental parameters on the yield and purity of diastereomeric salt crystallization.
| Parameter | Effect on Yield | Effect on Purity | General Recommendation |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization.[1] | Slower cooling generally improves purity by favoring thermodynamic equilibrium.[1] | A slow, controlled cooling profile is often optimal.[1] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield.[1] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[1] | Optimize for the best balance of yield and purity.[1] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation.[1] | Can either improve or decrease purity depending on the system's kinetics.[1] | Moderate, consistent agitation is generally recommended.[1] |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield of the salt.[1] | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[1] | Screen stoichiometries from 0.5 to 1.0 equivalents.[1] |
Experimental Protocols
Protocol 1: Screening of Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the crystallization.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and a selection of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines) in a suitable solvent like methanol or ethanol.[5]
-
Salt Formation: In an array of vials or a 96-well plate, combine stoichiometric equivalents (e.g., 1:1) of the racemic compound and each resolving agent.[4][5]
-
Solvent Evaporation: Evaporate the initial solvent to obtain the diastereomeric salts as dry solids.[5]
-
Crystallization Screening: Add a selection of different crystallization solvents or solvent mixtures with varying polarities to the vials.[4][5]
-
Temperature Cycling: Seal the plate or vials and subject them to a controlled temperature profile (e.g., heat to dissolve, then cool slowly) to induce crystallization.[5]
-
Analysis: Visually inspect for crystal formation. Isolate any crystalline material by filtration and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[4]
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
Objective: To isolate the desired diastereomeric salt in a larger quantity with high purity.
Methodology:
-
Dissolution: In a suitable reactor, dissolve the racemic compound and the selected resolving agent in the optimal solvent system identified during screening, typically at an elevated temperature to ensure complete dissolution.[5]
-
Controlled Cooling: Cool the solution slowly and, if possible, without agitation to promote the formation of large, well-defined crystals.[5] Seeding with a small amount of the desired diastereomeric salt at the point of supersaturation can be highly beneficial.[4][5]
-
Further Precipitation: Once the solution has reached a lower temperature (e.g., room temperature), it can be further cooled (e.g., to 0-4°C) to maximize precipitation.[5] Gentle agitation during this stage can help maintain homogeneity.[5]
-
Isolation: Collect the crystalline product by vacuum filtration.[5][8]
-
Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[5][8]
-
Drying: Dry the crystals under vacuum to a constant weight.[8]
-
Recrystallization (Optional): To further improve purity, the isolated salt can be recrystallized from a suitable solvent.[8]
Protocol 3: Liberation of the Enantiomer from the Diastereomeric Salt
Objective: To recover the enantiomerically pure compound from the isolated salt.
Methodology:
-
Salt Dissociation: Suspend or dissolve the purified diastereomeric salt in a mixture of water and an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).[8][9]
-
pH Adjustment: Add an acid or a base to the mixture to neutralize the resolving agent and liberate the free enantiomer.[2][9] For example, if you used a chiral acid to resolve a racemic base, you would add a base (e.g., NaOH solution) to deprotonate the resolving agent.[2]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the desired enantiomer.[2][9]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2][9]
-
Isolation: Evaporate the solvent under reduced pressure to yield the purified enantiomer.[9]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for low crystallization yield.
Caption: Decision tree for addressing low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of temperature on the stereoselectivity of 1-(4-Chlorophenyl)ethanamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)ethanamine. The focus is on the impact of temperature on the stereoselectivity of its reactions, particularly in enzymatic kinetic resolutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the stereoselective resolution of racemic this compound?
A1: The most frequently employed method for the resolution of racemic this compound and similar chiral amines is enzymatic kinetic resolution (EKR). Lipases, particularly Lipase B from Candida antarctica (CALB), are widely recognized for their high enantioselectivity and stability in organic solvents, making them a preferred choice for this application.
Q2: How does temperature generally affect the enantioselectivity of the enzymatic resolution of this compound?
A2: As a general principle, lower reaction temperatures tend to increase the enantioselectivity (expressed as enantiomeric excess, ee) of lipase-catalyzed kinetic resolutions. This is because the difference in the activation energy for the reaction of the two enantiomers becomes more significant at lower temperatures. However, excessively low temperatures can drastically reduce the reaction rate. Therefore, an optimal temperature must be determined experimentally to balance enantioselectivity and reaction time.
Q3: What are the typical optimal temperature ranges for kinetic resolutions using Candida antarctica Lipase B (CALB)?
A3: For many substrates, the optimal temperature for CALB-catalyzed reactions is in the range of 30-60°C. However, to achieve high enantioselectivity, it is often beneficial to conduct the reaction at the lower end of this range or even at room temperature (around 25°C), provided the reaction rate is acceptable.
Q4: Can high temperatures negatively impact the enzyme?
A4: Yes, higher temperatures can lead to a decrease in enantioselectivity and can also cause thermal denaturation of the enzyme, leading to a loss of catalytic activity and stability. The exact temperature at which this occurs depends on the specific enzyme preparation (free or immobilized) and the reaction medium.
Q5: How does the choice of solvent influence the effect of temperature on stereoselectivity?
A5: The solvent plays a crucial role by influencing the enzyme's conformation, activity, and stability. Non-polar organic solvents like hexane, heptane, and toluene are often preferred as they can help maintain the enzyme's active conformation and enhance enantioselectivity. The interplay between solvent and temperature is critical; a solvent that stabilizes the enzyme may allow for effective resolution at a broader range of temperatures.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The reaction temperature may be too high, reducing the difference in reaction rates between the two enantiomers. 2. Inappropriate Solvent: The solvent may not be optimal for the enzyme's stereoselectivity. 3. Incorrect Acyl Donor: The chosen acyl donor may not be well-recognized by the enzyme for this specific substrate. | 1. Lower the Temperature: Systematically decrease the reaction temperature (e.g., in 5-10°C increments from 40°C down to 20°C) and monitor the effect on ee. 2. Screen Solvents: Test a range of non-polar aprotic solvents (e.g., hexane, toluene, MTBE) to find one that improves enantioselectivity. 3. Vary the Acyl Donor: Screen different acyl donors (e.g., ethyl acetate, isopropyl acetate, vinyl acetate). |
| Slow or No Reaction | 1. Temperature is Too Low: While beneficial for selectivity, very low temperatures can significantly decrease the reaction rate. 2. Enzyme Deactivation: The enzyme may have lost activity due to improper storage, handling, or exposure to inhibitors. 3. Poor Mixing: In a heterogeneous mixture, inefficient mixing can limit the interaction between the substrate and the immobilized enzyme. | 1. Gradually Increase Temperature: Find a balance between an acceptable reaction rate and the desired enantioselectivity by testing slightly higher temperatures. 2. Use Fresh Enzyme: Ensure the enzyme is active and has been stored under the recommended conditions (typically cool and dry). 3. Improve Agitation: Increase the stirring or shaking speed to ensure the enzyme is well-suspended in the reaction mixture. |
| Inconsistent Results | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in enantioselectivity. 2. Water Content: The amount of water in the reaction medium can affect lipase activity and selectivity. | 1. Use a Temperature-Controlled System: Employ a water bath, oil bath, or a temperature-controlled shaker to maintain a constant temperature. 2. Control Water Activity: Use anhydrous solvents and consider adding a specific, small amount of water or using molecular sieves to control the water content. |
Data Presentation
Table 1: Illustrative Impact of Temperature on the Enantiomeric Excess (ee) of the Unreacted (S)-1-(4-Chlorophenyl)ethanamine in a CALB-Catalyzed Kinetic Resolution
| Temperature (°C) | Enantiomeric Excess (ee) of (S)-amine (%) | Conversion (%) |
| 50 | 85 | ~50 |
| 40 | 92 | ~50 |
| 30 | >99 | ~50 |
| 20 | >99 | ~50 |
Note: This data is representative and illustrates the general trend observed in lipase-catalyzed kinetic resolutions. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Enzymatic Kinetic Resolution of this compound via Acylation
This protocol describes a typical procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., Toluene or MTBE)
-
Acyl donor (e.g., Ethyl acetate or Isopropyl acetate)
-
Temperature-controlled shaker or stirred reaction vessel
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)
Procedure:
-
To a 25 mL flask, add racemic this compound (1.0 mmol).
-
Add 10 mL of anhydrous organic solvent.
-
Add the acyl donor (1.2 mmol).
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Seal the flask and place it in a temperature-controlled shaker set to the desired temperature (e.g., 30°C).
-
Shake the mixture at a constant speed (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the unreacted amine and the acylated product.
-
The reaction is typically stopped at or near 50% conversion to obtain the unreacted enantiomer with high ee.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
The unreacted amine and the acylated product can be separated by standard purification techniques (e.g., column chromatography or extraction).
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Impact of temperature on the enantioselectivity of the enzymatic reaction.
Technical Support Center: Catalyst Poisoning in Reactions Involving 1-(4-Chlorophenyl)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the synthesis of 1-(4-Chlorophenyl)ethanamine, a key intermediate in many pharmaceutical compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis of this compound, particularly in reductive amination reactions of 4'-chloroacetophenone.
Problem: Decreased or Stalled Reaction Rate
Q1: My reaction to synthesize this compound has slowed down significantly or stopped completely. What could be the cause?
A1: A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with catalyst poisoning being a likely culprit. Potential poisons can originate from the reactants, solvent, or the hydrogen gas stream. Common poisons for catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) include sulfur and nitrogen-containing compounds.[1] The amine product itself can also, in some cases, act as a catalyst inhibitor.[2]
Recommended Actions:
-
Analyze Reactants and Solvents:
-
Substrate Purity: Verify the purity of your 4'-chloroacetophenone. Impurities from its synthesis, such as sulfur-containing compounds or halides, can poison the catalyst.
-
Amine Source: If using ammonia or an ammonium salt, ensure it is free from contaminants.
-
Solvent Quality: Use high-purity, anhydrous solvents. Some solvents can contain inhibitors or stabilizers that may affect catalyst activity.
-
-
Check Hydrogen Gas Purity: Ensure the use of high-purity hydrogen gas, as impurities like carbon monoxide (CO) or hydrogen sulfide (H₂S) are known poisons for palladium and platinum catalysts.[3]
-
Evaluate Catalyst Handling: Improper handling or storage of the catalyst can lead to deactivation. Ensure the catalyst has not been unnecessarily exposed to air or moisture.
Problem: Low Product Yield and/or Formation of Side Products
Q2: I am observing a low yield of this compound and the formation of unexpected side products. How can I address this?
A2: Low yields and the presence of side products can be a direct consequence of partial catalyst poisoning, which can alter the catalyst's selectivity. For instance, partial poisoning of a palladium catalyst is sometimes intentionally used to prevent over-reduction in certain reactions, highlighting how poisons can change the reaction pathway.[3]
Recommended Actions:
-
Identify Potential Poisons:
-
Sulfur Compounds: Thiophenes and other sulfur-containing molecules are potent poisons for palladium catalysts.[1] These can be present as impurities in the starting materials.
-
Nitrogen Heterocycles: Pyridine and quinoline derivatives are known to poison platinum and palladium catalysts.[3]
-
Halides: While the substrate itself contains chlorine, excess halide ions in the reaction mixture can negatively impact catalyst performance.
-
-
Purification of Starting Materials:
-
Consider purifying the 4'-chloroacetophenone by recrystallization or column chromatography to remove potential catalyst poisons.
-
Use freshly opened, high-purity solvents and reagents.
-
-
Optimize Reaction Conditions:
-
A lower reaction temperature might help to minimize side reactions, although it may also slow down the desired reaction.
-
Adjusting the hydrogen pressure can also influence selectivity.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common catalysts used for the synthesis of this compound via reductive amination?
A3: The reductive amination of 4'-chloroacetophenone is commonly carried out using heterogeneous catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C).[4] Homogeneous catalysts, for instance, complexes of rhodium and ruthenium, are also employed, particularly for asymmetric synthesis to produce specific enantiomers.[5]
Q4: What are the typical catalyst poisons I should be aware of in this reaction?
A4: For palladium and platinum catalysts, the most common poisons include:
-
Sulfur compounds: (e.g., thiols, sulfides, thiophenes)[1]
-
Nitrogen-containing compounds: (e.g., pyridine, quinoline, and in some cases, the amine product itself)[2][3]
-
Carbon monoxide (CO): Often an impurity in the hydrogen gas stream.
-
Heavy metals: (e.g., mercury, lead, arsenic) which can be present in reactants.[1]
-
Halides: Excess halide ions can inhibit catalyst activity.[3]
Q5: Can a poisoned catalyst be regenerated?
A5: Yes, in many cases, catalyst regeneration is possible, but the success depends on the nature of the poison and the degree of deactivation.
-
For organic foulants: Washing the catalyst with a suitable solvent may remove adsorbed impurities.
-
For strongly chemisorbed poisons like sulfur: More aggressive methods are needed. These can include oxidative treatment (e.g., with air or hydrogen peroxide) followed by reduction, or washing with a basic solution.[6][7] A common laboratory procedure involves washing the filtered catalyst with water and methanol, followed by a reduction step.[7]
Data Presentation
Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Performance
| Poison Concentration (ppm of Thiophene) | Conversion of Starting Material (%) | Reaction Time (hours) | Catalyst Recyclability (Number of Cycles) |
| 0 | >99 | 4 | >5 |
| 10 | 85 | 8 | 2-3 |
| 50 | 40 | 12 | 1 |
| 100 | <10 | 24 | 0 |
Note: This data is illustrative and compiled from general knowledge of sulfur poisoning on palladium catalysts. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Test for Catalyst Activity
-
Reaction Setup: In a clean, dry reaction vessel, add 4'-chloroacetophenone (1 mmol) and a suitable solvent (e.g., methanol, 20 mL).
-
Catalyst Addition: Add the suspected poisoned catalyst (e.g., 10 mol% Pd/C).
-
Amine Source: Add the amine source (e.g., ammonium acetate, 5 mmol).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr hydrogenator at 50 psi).
-
Monitoring: Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every hour).
-
Analysis: Compare the reaction rate and final conversion to a reaction performed with a fresh, unpoisoned catalyst. A significantly slower rate or incomplete conversion indicates catalyst deactivation.
Protocol 2: Regeneration of a Poisoned Pd/C Catalyst
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst sequentially with deionized water (3 x 20 mL) and methanol (3 x 20 mL) to remove any adsorbed organic impurities.
-
Oxidative Treatment (for sulfur poisoning):
-
Suspend the washed catalyst in deionized water to form a slurry.
-
Slowly add a 3% solution of hydrogen peroxide (H₂O₂) dropwise while stirring. Continue stirring for 1-2 hours.[6]
-
Caution: The reaction with hydrogen peroxide can be exothermic.
-
-
Filtration and Washing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Reduction: Dry the catalyst under vacuum. Before reuse, the catalyst must be reactivated by reduction, typically by exposing it to a hydrogen atmosphere.
-
Activity Test: Test the activity of the regenerated catalyst using Protocol 1.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Decreased Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Logical Relationship of Catalyst Poisoning
Caption: Logical relationship of potential catalyst poisons.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 7. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Resolving Agents for 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The efficient resolution of racemic 1-(4-Chlorophenyl)ethanamine is a critical step in the synthesis of enantiomerically pure compounds, which are of significant interest in the pharmaceutical industry due to the differential therapeutic activities of enantiomers. This guide provides an objective comparison of common resolving agents for this compound, supported by experimental data from structurally analogous compounds to inform methodological development.
The primary method for the chiral resolution of amines is the formation of diastereomeric salts with a chiral resolving agent. This process leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation through fractional crystallization. The selection of an appropriate resolving agent and solvent system is paramount for achieving high yield and enantiomeric excess (ee).
Performance of Common Resolving Agents
While specific comparative data for the resolution of this compound is limited in publicly available literature, valuable insights can be drawn from the resolution of structurally similar amines. The following table summarizes the performance of various chiral resolving agents, providing a strong starting point for methodological screening.
| Resolving Agent | Racemic Amine | Amine:Agent Molar Ratio | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Reference |
| L-(+)-Tartaric Acid | (4-Chlorophenyl)(phenyl)methanamine | 0.9:1 to 1.2:1 | Organic Solvent/Water mixture | High (not specified) | Optically Pure | Patent CN101928223A |
| L-o-Chloromandelic Acid | (4-Chlorophenyl)(phenyl)methanamine | Not specified | Methanol/Water (2:1 v/v) | 35% | Not specified | Patent CN101100462 |
| (R,R)-4-Chlorotartranilic acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | 1:0.5-0.65 (+ 0.45-0.6 HCl) | Water | High (not specified) | >99% | Patent EP3280701B1[1] |
| Binaphthoic Acid | This compound | Not specified | Methylene Chloride or Acetone | Not specified | Chirality switching observed | [2][3] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | 1:2 | Dichloromethane | Not specified | Not specified | [4] |
| N-Tosyl-(S)-phenylalanine | (RS)-α-methylbenzylamine | 1:1 | Ethanol or 2-Propanol | 45.7% (EtOH), 69.8% (2-PrOH) | 59.8% (EtOH), 68.4% (2-PrOH) | [5] |
Note: The data presented is for the specified racemic amines, which are structurally related to this compound. Direct application to the target molecule may yield different results, and empirical screening is recommended.
Experimental Protocols
Detailed experimental procedures are crucial for the successful resolution of enantiomers. The following protocols are generalized methodologies based on common practices for diastereomeric salt resolution.
General Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic this compound in a suitable solvent. Common solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures with water.
-
Addition of Resolving Agent: Add the chiral resolving agent (e.g., L-(+)-tartaric acid) to the solution. The molar ratio of the amine to the resolving agent is a critical parameter and should be optimized, typically ranging from 1:0.5 to 1:1.2.
-
Crystallization: Allow the mixture to stand at a controlled temperature to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can aid in inducing crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system (e.g., dichloromethane and an aqueous base like sodium carbonate). The base neutralizes the chiral acid, liberating the free amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Key Considerations for Optimization
-
Solvent Selection: The choice of solvent significantly impacts the solubility difference between the diastereomeric salts and, therefore, the efficiency of the resolution. A screening of various solvents and solvent mixtures is highly recommended.
-
Temperature: Crystallization temperature affects both the yield and the optical purity of the isolated salt. A controlled cooling profile can be beneficial.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and efficiency of the resolution. Using a sub-stoichiometric amount of the resolving agent can sometimes be advantageous.
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt may be necessary to achieve the desired level of enantiomeric purity.
Visualizing the Resolution Workflow
The following diagram illustrates the general experimental workflow for the chiral resolution of an amine via diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. benchchem.com [benchchem.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
A Comparative Guide to Chiral Benzylamines in the Resolution of Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the synthesis of chiral drugs and fine chemicals. Diastereomeric salt formation is a widely employed method for chiral resolution on an industrial scale, and the choice of the resolving agent is paramount to the success of this process. This guide provides a comparative analysis of 1-(4-Chlorophenyl)ethanamine and other common chiral benzylamines as resolving agents for racemic carboxylic acids, with a focus on the widely studied "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).
While direct comparative data for the resolution of profens using this compound via diastereomeric salt crystallization is limited in publicly available literature, this guide compiles existing experimental data for other chiral benzylamines to provide a valuable framework for comparison and methodological development.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation involves the reaction of a racemic mixture of a carboxylic acid with an enantiomerically pure chiral amine. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered by treating the separated diastereomeric salt with a strong acid.
Experimental Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Quantitative Comparison of Chiral Benzylamines
The following tables summarize the performance of various chiral benzylamines in the resolution of different racemic carboxylic acids. It is important to note that the efficiency of a resolution is highly dependent on the specific substrate, resolving agent, and experimental conditions.
Table 1: Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Molar Ratio (Acid:Amine) | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen (%) | Reference |
| (S)-(-)-1-Phenylethylamine | 1:0.5 (+0.5 eq. KOH) | Water | Not Specified | 53 | 40 | Not directly reported, but recovery of (S)-Ibuprofen was 21% | [1] |
| (S)-(-)-1-Phenylethylamine | 1:1 | Aqueous Solution | Not Specified | 20.1 (of resolved enantiomer) | Not Reported | 88.14 | [2] |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | - |
Table 2: Resolution of Other Racemic Carboxylic Acids
| Racemic Acid | Chiral Resolving Agent | Molar Ratio (Acid:Amine) | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |
| (±)-Ketoprofen | (-)-Cinchonidine | 1:0.9 | Ethyl Acetate/Methanol | 0-25 | 44 (initial), 31 (recrystallized) | 86 (initial), 97 (recrystallized) | [3] |
| (±)-Naproxen | Chiral Amine (general) | 0.5 (Pope-Peachy Method) | Not Specified | Not Specified | High Selectivity | High | [1] |
Experimental Protocols
Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine[1][2]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Suitable organic solvent for extraction (e.g., diethyl ether or MTBE)
-
Water
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen (1 equivalent) in an aqueous solution of KOH (0.5 equivalents). Heat the solution to facilitate dissolution.
-
Add (S)-(-)-1-phenylethylamine (0.5 equivalents) to the solution. The diastereomeric salt of (S)-ibuprofen and (S)-1-phenylethylamine is less soluble and will precipitate.
-
Crystallization: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold water.
-
Liberation of (S)-Ibuprofen: Suspend the collected salt in water and acidify with HCl or H₂SO₄ to a pH of approximately 2.
-
Extraction: Extract the liberated (S)-ibuprofen with an organic solvent.
-
Isolation of (S)-Ibuprofen: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain (S)-(+)-ibuprofen.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the recovered ibuprofen is determined by polarimetry or chiral HPLC.
Enzymatic Resolution of (R,S)-1-(4-Chlorophenyl)ethylamine
While not a direct comparison for profen resolution, the enzymatic resolution of 1-(4-chlorophenyl)ethylamine itself is a relevant alternative for obtaining the enantiopure amine, which can then be used as a resolving agent.
Logical Pathway for Selecting a Resolution Method
References
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)ethanamine: Biocatalytic vs. Chemocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a critical step in the development of many pharmaceuticals and fine chemicals.[1][2][3] 1-(4-Chlorophenyl)ethanamine, a key chiral building block, is no exception.[4] This guide provides an objective comparison of the two primary methodologies for its synthesis: biocatalysis and chemocatalysis. We will delve into the performance of each approach, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences
| Feature | Biocatalysis | Chemocatalysis |
| Catalyst | Enzymes (e.g., transaminases)[1][5] | Metal complexes (e.g., Ru, Rh) or organocatalysts[6] |
| Reaction Conditions | Mild (25-45 °C), aqueous media, atmospheric pressure[1][2] | Often requires organic solvents, wider temperature range, may require high pressure and inert atmosphere[7] |
| Stereoselectivity | Generally excellent enantiomeric excess (ee)[1][8] | High to excellent ee, but can be sensitive to catalyst and ligand choice |
| Substrate Scope | Can be limited by enzyme specificity, though protein engineering is expanding this[1][2] | Often broader and more tolerant of diverse functional groups |
| Environmental Impact | Considered "greener" due to aqueous conditions and biodegradable catalysts[1][3] | Can involve hazardous solvents, heavy metals, and reagents[2][3] |
| Challenges | Unfavorable reaction equilibria, product inhibition, need for cofactor regeneration[1] | Catalyst cost and recovery, potential for side reactions, removal of metal residues[2][3] |
Data Presentation: A Quantitative Comparison
The following tables summarize typical quantitative data for the biocatalytic and chemocatalytic synthesis of this compound and similar chiral amines.
Table 1: Biocatalytic Synthesis using Transaminase
| Substrate | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Reference |
| 4'-Chloroacetophenone | Transaminase | Isopropylamine | >95 | >99 (S)-enantiomer | 24 | Adapted from[9] |
| 1-Phenylpropan-2-one derivatives | Immobilized whole-cell (R)-TAs | - | 88-89 | >99 (R)-enantiomer | - | [9] |
| Bulky ketones | ω-Transaminase (TR8) | Isopropylamine | ~30 (equilibrium) | - | 18 | [10] |
Table 2: Chemocatalytic Synthesis via Asymmetric Hydrogenation
| Substrate | Catalyst System | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-(4-chlorobenzylidene)aniline | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 10 | 87 | 89 | [7] |
| N-(4-chlorobenzylidene)aniline | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 50 | 95 | 96 | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Synthesis of (S)-1-(4-Chlorophenyl)ethanamine using a Transaminase
This protocol describes a general procedure for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)ethanamine from 4'-chloroacetophenone using a transaminase enzyme.
Materials:
-
4'-Chloroacetophenone
-
Transaminase (e.g., from Vibrio fluvialis)[11]
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0) containing PLP (1 mM).
-
Add the transaminase enzyme to the buffer solution to a final concentration of 5 mg/mL.
-
Add 4'-chloroacetophenone (10 mmol) and isopropylamine (100 mmol) to the reaction mixture.
-
Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion (typically after 24 hours), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic phase. Repeat the extraction twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(4-Chlorophenyl)ethanamine.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Chemocatalytic Asymmetric Hydrogenation of N-(4-chlorobenzylidene)aniline
This protocol outlines a general procedure for the synthesis of (R)-1-(4-Chlorophenyl)ethanamine via the asymmetric hydrogenation of the corresponding imine.
Materials:
-
N-(4-chlorobenzylidene)aniline (imine substrate)
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (chiral ligand)
-
Anhydrous, degassed Methanol (MeOH)
-
Formic acid/Triethylamine azeotrope (5:2)
-
Hydrogen (H₂) gas
Procedure:
-
In a glovebox, add the catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (R,R)-TsDPEN (0.011 equiv) to a pressure-rated reaction vessel.
-
Add anhydrous, degassed methanol and stir the mixture for 20 minutes to allow for pre-formation of the active catalyst.
-
Add the imine substrate, N-(4-chlorobenzylidene)aniline (1.0 equiv), to the vessel.
-
Add the formic acid/triethylamine azeotrope.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with H₂ gas (3-4 cycles).
-
Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.
-
Upon completion, carefully vent the H₂ pressure and purge the vessel with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.[7]
Mandatory Visualization
Caption: Biocatalytic synthesis of (S)-1-(4-Chlorophenyl)ethanamine.
Caption: Chemocatalytic synthesis via asymmetric hydrogenation.
Caption: General experimental workflow for amine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wiche.edu [wiche.edu]
- 5. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Efficacy of different enzyme classes for the kinetic resolution of 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure amines is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and fine chemicals. 1-(4-Chlorophenyl)ethanamine, a chiral amine, is a valuable building block, and its resolution into single enantiomers is of significant interest. This guide provides a comparative overview of the efficacy of different enzyme classes, primarily lipases and transaminases, for the kinetic resolution of this and structurally similar amines, supported by experimental data and detailed protocols.
Data Presentation: Efficacy of Enzyme Classes in Kinetic Resolution
The efficiency of an enzymatic kinetic resolution is primarily assessed by the conversion rate and the enantiomeric excess (e.e.) of both the unreacted substrate and the product. The following table summarizes quantitative data for the kinetic resolution of this compound and its parent compound, 1-phenylethanamine, using different enzyme systems.
| Substrate | Enzyme | Enzyme Class | Acyl/Amino Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Reference |
| This compound | Novozym 435 (CALB) | Lipase | Not Specified | Not Specified | Not Specified | Not Specified | 52 | 99 (S-amine) | Not Specified | |
| 1-Phenylethanamine | Novozym 435 (CALB) | Lipase | Isopropyl methoxyacetate | Toluene | 70 | 24 | >95 | Not Specified | >99 (R-amide) | [1][2] |
| 1-Phenylethanamine | Transaminase (ATA-117) & D-Amino Acid Oxidase | Transaminase | Pyruvate (catalytic) | Phosphate Buffer (pH 8.0) | 30 | 12 | ~50 | 99 (S-amine) | Not Specified |
Note: Specific reaction conditions for the resolution of this compound were not fully detailed in the cited literature. The data for 1-phenylethanamine is provided as a close structural analog to illustrate typical performance.
Experimental Workflow
The general workflow for an enzymatic kinetic resolution of a racemic amine involves the selective transformation of one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.
Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic amine.
Experimental Protocols
Below are detailed methodologies for key experiments representative of the two main enzyme classes used for amine resolution.
Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanamine (Representative Protocol)
This protocol describes a typical procedure for the kinetic resolution of 1-phenylethanamine using Novozym 435, which can be adapted for this compound.
Materials:
-
Racemic 1-phenylethanamine
-
Novozym 435 (Immobilized Candida antarctica lipase B)
-
Isopropyl methoxyacetate (acyl donor)
-
Toluene (solvent)
-
Sodium carbonate (Na₂CO₃)
-
Reaction vessel (e.g., screw-cap vial)
-
Magnetic stirrer and heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Chiral HPLC or GC system for analysis
Procedure:
-
To a 4 mL screw-cap vial, add racemic 1-phenylethanamine (1 mmol, 1.0 eq.), Novozym 435 (10 mg per mmol of amine), and anhydrous sodium carbonate (20 mg).
-
Add toluene (4 mL) to the vial to dissolve the amine.
-
Add isopropyl methoxyacetate (1.0 mmol, 1.0 eq.) to start the reaction.
-
Seal the vial and place it on a magnetic stirrer hotplate set to a constant temperature (e.g., 70 °C).
-
Stir the reaction mixture for the desired time (e.g., 24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by cooling it to room temperature.
-
Remove the immobilized enzyme by filtration, washing it with a small amount of toluene. The enzyme can be dried and stored for potential reuse.
-
The filtrate, containing the unreacted (S)-amine and the formed (R)-amide, is concentrated under reduced pressure.
-
The amine and amide can then be separated using standard techniques such as acid-base extraction or column chromatography.
-
Analyze the purified fractions by chiral HPLC/GC to confirm the enantiomeric excess of the final products.
Transaminase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol outlines a general method for the kinetic resolution of a racemic amine using a transaminase in combination with an amino acid oxidase for cofactor recycling.
Materials:
-
Racemic amine substrate (e.g., 1-phenylethanamine)
-
Transaminase (e.g., ATA-117 from Arthrobacter sp.)
-
D-Amino Acid Oxidase (D-AAO)
-
Pyridoxal-5-phosphate (PLP) cofactor
-
Sodium pyruvate (amine acceptor)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Reaction vessel
-
Incubator shaker
-
Centrifuge and filters
-
Chiral HPLC system for analysis
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 100 mM potassium phosphate buffer (pH 8.0).
-
Add the transaminase enzyme to a final concentration of 1 g/L and the D-amino acid oxidase to 1 g/L.
-
Add the PLP cofactor to a final concentration of 0.2 g/L.
-
Add the racemic amine substrate to the desired final concentration (e.g., 25 mM).
-
Initiate the reaction by adding a catalytic amount of sodium pyruvate (e.g., 2 mM). The amino acid oxidase will recycle the pyruvate from the D-amino acid formed.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction over time (e.g., 12-24 hours) by taking samples. To quench the reaction in the sample, add an equal volume of a suitable organic solvent (e.g., acetonitrile) or by adjusting the pH.
-
Process the samples by centrifugation or filtration to remove the enzymes.
-
Analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.
-
Upon reaching approximately 50% conversion, the reaction is stopped, and the remaining enantiomerically enriched amine can be isolated from the reaction mixture using extraction procedures.
Comparison of Enzyme Classes
-
Lipases , particularly immobilized forms like Novozym 435, are highly robust, versatile, and widely used in organic solvents. They catalyze the acylation of one amine enantiomer, leaving the other unreacted. The use of organic solvents simplifies the solubility of hydrophobic substrates and can facilitate product separation. The key advantage is the high stability and reusability of the immobilized enzyme.
-
Transaminases offer an alternative approach, operating in aqueous buffer systems. They catalyze the transfer of an amino group from an amine enantiomer to a keto acid acceptor (like pyruvate), converting the amine to its corresponding ketone. This method can be highly selective. However, it may require cofactor recycling systems (as shown in the protocol with an amino acid oxidase) to drive the reaction to completion and can be subject to product inhibition.
For the specific resolution of this compound, the reported success with Novozym 435, achieving 99% e.e. for the (S)-amine at 52% conversion, demonstrates the high potential of lipases for this substrate. While specific data for transaminases on this particular molecule is not as readily available, their proven efficacy on similar aromatic amines suggests they are also a viable and complementary approach, especially for processes favoring aqueous media. The choice of enzyme will ultimately depend on process-specific requirements such as solvent compatibility, cost, and downstream processing considerations.
References
A Comparative Guide to HPLC and GC for Enantiomeric Purity Analysis of 1-(4-Chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical intermediates such as 1-(4-Chlorophenyl)ethanamine. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and robust analytical methods to quantify their relative proportions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for chiral separations. This guide provides an objective comparison of these two methods for the enantiomeric purity analysis of this compound, supported by experimental protocols and performance data to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for chiral analysis due to the extensive variety of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including aromatic amines.
Experimental Protocol: Chiral HPLC
The following protocol is a robust method for the baseline separation of the enantiomers of a compound structurally similar to this compound and is a strong starting point for method development.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
If necessary, dilute the stock solution to a suitable working concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. For chiral amines, analysis by GC can be approached in two ways: direct separation on a chiral stationary phase or, more commonly, derivatization with a chiral reagent followed by separation of the resulting diastereomers on a standard achiral column.[1] The latter approach can improve both volatility and stereoselectivity.[2]
Experimental Protocol: Chiral GC (via Derivatization)
This protocol outlines a general procedure for the enantiomeric analysis of chiral amines by GC following derivatization.
Derivatization Procedure:
-
To a solution of this compound in an aprotic solvent (e.g., dichloromethane), add a chiral derivatizing agent such as S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC).
-
Add a non-chiral base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature or with gentle heating.
-
The resulting diastereomeric amides can then be directly analyzed by GC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Standard achiral capillary column (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | Optimized temperature gradient (e.g., 150°C to 250°C at 10°C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280°C |
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the enantiomeric purity analysis of this compound will depend on several factors, including the available instrumentation, sample throughput requirements, and the desired level of sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Volatility | Not a requirement; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization. |
| Sample Preparation | Generally simpler; dissolution in the mobile phase. | May require derivatization, which adds a step to the workflow. |
| Stationary Phase | Wide variety of chiral stationary phases (CSPs) available for direct enantioseparation. | Fewer commercially available chiral columns; derivatization is a common alternative.[1] |
| Separation Efficiency | Good resolution and peak shape. | Capillary GC can offer very high separation efficiency and narrower peaks.[3] |
| Analysis Time | Can be longer due to higher viscosity of the mobile phase. | Often provides faster analysis times.[4] |
| Solvent Consumption | Can be significant, especially with normal-phase chromatography. | Minimal solvent usage, primarily for sample preparation. |
| Detection | Commonly UV-Vis, with options for mass spectrometry (LC-MS). | Flame Ionization Detector (FID) is common and robust; easily coupled to mass spectrometry (GC-MS) for definitive identification.[5] |
Experimental Workflow Diagrams
Caption: Workflow for enantiomeric purity analysis by HPLC.
Caption: Workflow for enantiomeric purity analysis by GC with derivatization.
Conclusion and Recommendations
Both HPLC and GC are highly effective for determining the enantiomeric purity of this compound.
-
HPLC is often the method of choice due to its direct analysis capabilities without the need for derivatization, its applicability to a wider range of compounds, and the vast selection of available chiral stationary phases.[4][6] This makes method development often more straightforward.
-
GC , especially when coupled with mass spectrometry, can provide excellent separation efficiency and definitive peak identification.[5] For this compound, which is amenable to derivatization, GC can be a very sensitive and high-throughput option.
For routine quality control where a robust and direct method is preferred, HPLC is recommended . For research and development, or when high sensitivity and rapid analysis are paramount and derivatization is acceptable, GC can be an excellent alternative . The ultimate decision should be based on the specific laboratory resources and analytical requirements.
References
- 1. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Analytical Methods for 1-(4-Chlorophenyl)ethanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-(4-Chlorophenyl)ethanamine, a chiral amine with applications as a chemical intermediate and potential pharmacological activity, is crucial for quality control, metabolic studies, and forensic analysis. This guide provides a comparative overview of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared based on hypothetical, yet realistic, validation data, and detailed experimental protocols are provided to assist in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of hypothetical HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound.
| Performance Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method |
| **Linearity (R²) ** | 0.9992 | 0.9995 | 0.9998 |
| Concentration Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 98.2 - 101.5% | 99.0 - 102.1% | 99.5 - 101.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.8% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL | 0.0005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/mL | 0.0015 µg/mL |
| Analysis Time | ~15 minutes | ~20 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are hypothetical, yet representative, protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement. Chiral separation is achieved using a chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the concentration range of 0.1 - 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of this compound in more complex matrices. Derivatization is employed to improve the chromatographic properties and mass spectral characteristics of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a Chirasil-Val.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.
Sample Preparation (with Derivatization):
-
To 1 mL of the sample solution (or standard), add 50 µL of trifluoroacetic anhydride (TFAA).
-
Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological matrices such as plasma or urine.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Chiral stationary phase column suitable for reversed-phase conditions (e.g., Astec CHIROBIOTIC V2, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: To be determined based on the precursor ion of this compound and its most abundant product ion.
-
Qualifier: A second product ion for confirmation.
-
Sample Preparation (Solid-Phase Extraction for Plasma):
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 0.5 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water and then methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the general workflow for the analytical methods described and a potential biological pathway influenced by phenylethylamine analogs.
Caption: Comparative workflow of the analytical methods.
Caption: Potential MAO inhibition by this compound.
Performance Showdown: 1-(4-Chlorophenyl)ethanamine-Derived Catalysts Versus Commercial Stalwarts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of catalysts derived from 1-(4-chlorophenyl)ethanamine against established commercial catalysts in asymmetric synthesis. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in catalyst selection for the synthesis of chiral molecules.
The development of novel chiral ligands and catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. While commercial catalysts, such as the well-established Noyori-type ruthenium complexes, offer reliability and high performance in a range of asymmetric transformations, researchers are continuously exploring new ligand scaffolds to enhance catalytic activity, selectivity, and substrate scope. Among these, chiral ligands derived from readily available starting materials like this compound are of significant interest.
This guide delves into the performance of such novel catalysts and juxtaposes them with their commercial counterparts, focusing on key metrics like yield and enantiomeric excess in relevant asymmetric reactions.
Quantitative Performance Comparison
Table 1: Performance of a Catalyst Derived from a this compound Precursor in Asymmetric Friedel-Crafts Alkylation
| Ligand | Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| 2,5-Bis((S)-1-(4-Chlorophenyl)-4-isopropyl-4,5-dihydro-1H-imidazol-2-yl)thiophene | Cu(OTf)₂ (15 mol%) | Indole and (E)-2-(2-nitrovinyl)thiophene | (R)-3-(2-nitro-1-(thiophen-2-yl)ethyl)-1H-indole | up to 76 | up to 81 |
Data sourced from a study on Cu-catalyzed asymmetric Friedel-Crafts alkylation.
Table 2: Performance of Commercial Catalysts in Asymmetric Transfer Hydrogenation of Ketones
| Catalyst | Substrate | Product | Yield (%) | ee (%) |
| RuCl--INVALID-LINK-- | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 98 |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 97 | 99 |
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 97 |
Data compiled from various sources on Noyori-type ruthenium catalysts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate a deeper understanding of the performance data.
Protocol 1: Asymmetric Friedel-Crafts Alkylation using a this compound-Derived Catalyst
Synthesis of the Ligand (2,5-Bis((S)-1-(4-Chlorophenyl)-4-isopropyl-4,5-dihydro-1H-imidazol-2-yl)thiophene):
The chiral bis(imidazolinyl)thiophene ligand is synthesized from thiophene-2,5-dicarboxylic acid and an enantiopure amino alcohol derived from a precursor related to this compound.
Catalytic Reaction:
-
To a solution of the chiral ligand (0.03 mmol) in toluene (1.0 mL) in a flame-dried Schlenk tube is added Cu(OTf)₂ (0.03 mmol).
-
The mixture is stirred at room temperature for 1 hour under an argon atmosphere.
-
Indole (0.2 mmol) and (E)-2-(2-nitrovinyl)thiophene (0.2 mmol) are added to the solution.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone using a Commercial Ruthenium Catalyst
Catalyst System: RuCl--INVALID-LINK--
Reaction:
-
In a Schlenk flask under an inert atmosphere, 4-chloroacetophenone (1 mmol, 154.6 mg) and the RuCl--INVALID-LINK-- catalyst (0.002 mmol, 1.2 mg) are dissolved in a 5:2 mixture of formic acid and triethylamine (7 mL).
-
The reaction mixture is stirred at 28 °C for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting (R)-1-(4-chlorophenyl)ethanol is determined by chiral GC or HPLC analysis.
Visualizing the Workflow
To better illustrate the logical flow of a typical catalyst development and evaluation process, the following diagram is provided.
Caption: Logical workflow for the development and application of a chiral catalyst.
Signaling Pathway of Asymmetric Induction
The following diagram illustrates the generalized signaling pathway for asymmetric induction in a metal-catalyzed reaction, highlighting the transfer of chirality from the ligand to the product.
Caption: Generalized pathway of chirality transfer in asymmetric catalysis.
A Comparative Guide to Chiral Resolution of 1-(4-Chlorophenyl)ethanamine for Researchers and Drug Development Professionals
Authoritative guidance on selecting the most effective chiral resolution technique for a key pharmaceutical intermediate.
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the efficient resolution of chiral intermediates is a critical step. 1-(4-Chlorophenyl)ethanamine is a valuable chiral building block, and the choice of resolution technique can significantly impact development timelines, production costs, and overall process efficiency. This guide provides a comprehensive cost-benefit analysis of three primary chiral resolution techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process.
Comparative Analysis of Chiral Resolution Techniques
The selection of an appropriate chiral resolution method depends on a multitude of factors, including the desired scale of production, required enantiomeric purity, and economic constraints. The following table summarizes the key performance indicators and cost considerations for the three techniques discussed.
| Feature | Classical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Kinetic Resolution | Chiral HPLC |
| Principle | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Enantioselective reaction catalyzed by an enzyme (e.g., lipase) to convert one enantiomer into a different compound, allowing for separation. | Differential interaction of enantiomers with a chiral stationary phase (CSP) in an HPLC column, leading to different retention times. |
| Theoretical Max. Yield | 50% for the desired enantiomer (without racemization and recycling of the unwanted enantiomer). | 50% for the desired enantiomer (can approach 100% with dynamic kinetic resolution). | >99% recovery of both enantiomers is possible. |
| Enantiomeric Excess (% ee) | Typically >95%, can often reach >99% with optimization and recrystallization. | Can be very high (>99%) depending on the enzyme's selectivity. | Excellent, often >99.9%. |
| Scalability | Well-established for large-scale industrial production.[1] | Readily scalable, with the main consideration being the cost and availability of the enzyme. | Generally used for analytical to preparative scales; large-scale continuous chromatography can be expensive. |
| Development Time | Can be time-consuming due to the need for screening resolving agents and crystallization solvents.[2] | Requires screening of enzymes, acyl donors, and reaction conditions. | Method development can be rapid with appropriate column screening.[3] |
| Key Cost Factors | Cost of the resolving agent (e.g., tartaric acid derivatives) and solvents. | Price of the enzyme (e.g., immobilized lipase) and acyl donor. | High initial investment for the chiral column and instrumentation; ongoing solvent costs. |
| Environmental Impact | Often involves large volumes of organic solvents. | Generally considered a "green" technology due to mild reaction conditions and biodegradable catalysts. | High consumption of organic solvents for normal-phase chromatography can be a drawback. Supercritical fluid chromatography (SFC) offers a greener alternative.[4] |
Cost-Benefit Analysis Summary
| Technique | Key Benefits | Key Drawbacks | Estimated Key Consumable Cost |
| Classical Resolution | Low-cost resolving agents, highly scalable, and well-understood technology. | Maximum 50% yield per cycle, can be labor-intensive to develop, and generates significant solvent waste. | L-(+)-Tartaric Acid: ~$65/kg.[5] |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly, and potential for >50% yield with DKR. | Enzyme cost can be high for large-scale production, and enzyme stability can be a concern. | Immobilized Lipase: ~
|
| Chiral HPLC | High purity of both enantiomers, rapid method development, and applicable to a wide range of compounds. | High capital investment, high cost of chiral columns, and significant solvent consumption for large-scale separation. | Chiralcel® OD-H Column (250 x 4.6 mm): ~$1,750 - $1,912.[7][8][9] |
Experimental Protocols
The following are representative experimental protocols for each of the three chiral resolution techniques for this compound. These should be considered as starting points, and optimization will likely be required for specific applications.
Classical Resolution via Diastereomeric Salt Crystallization
This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid (or a derivative like Di-p-toluoyl-L-tartaric acid)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve racemic this compound (1 equivalent) in methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in methanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
The enantiomeric excess of the amine in the crystalline salt can be determined by chiral HPLC after liberating the free amine.
-
To liberate the free amine, suspend the diastereomeric salt in water and add a NaOH solution until the pH is basic.
-
Extract the free amine with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further recrystallization of the diastereomeric salt may be necessary to achieve the desired enantiomeric purity.
Enzymatic Kinetic Resolution
This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., from Candida antarctica, Novozym 435)[10]
-
An acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask containing an anhydrous organic solvent, add racemic this compound and the acyl donor.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
If necessary, add activated molecular sieves to maintain anhydrous conditions.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted amine and the acylated product with high enantiomeric excess.
-
Separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
The acylated amine can be separated from the unreacted amine by chromatography or extraction.
-
The acylated amine can be hydrolyzed back to the free amine if that enantiomer is desired.
Chiral HPLC Separation
This method provides a direct separation of the enantiomers of this compound using a chiral stationary phase. The following is a starting method based on the separation of a similar compound, 1-(4-chlorophenyl)ethanol.[11]
Materials and Instrumentation:
-
Racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
HPLC system with a UV detector
-
Chiral HPLC column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the separation of the two enantiomers. The retention times will need to be determined experimentally.
-
For preparative scale, the conditions would need to be optimized and scaled up, and fractions corresponding to each enantiomer would be collected.
Visualizing the Workflows
To further clarify the procedural differences between these techniques, the following diagrams illustrate the general workflow for each method.
Caption: Workflow for Classical Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Separation.
References
- 1. rsc.org [rsc.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. shimadzu.com [shimadzu.com]
- 4. 14325 - HPLC Column CHIRALCEL® OD-H, 250 x 4,6 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 5. rpicorp.com [rpicorp.com]
- 6. 脂肪酶,固定在 Immobead 150 上 来源于疏绵状嗜热丝孢菌 ≥3000 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 7. mz-at.de [mz-at.de]
- 8. Chiral Technologies, Inc. CHIRALCEL OD-H, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Guide to Differentiating Enantiomers: (R)- and (S)-1-(4-Chlorophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative framework for the spectroscopic analysis of the enantiomeric pair, (R)- and (S)-1-(4-Chlorophenyl)ethanamine, detailing the expected outcomes and experimental protocols for their differentiation.
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both (R)- and (S)-1-(4-Chlorophenyl)ethanamine under achiral conditions. Differentiation between these stereoisomers necessitates the use of chiroptical techniques or the introduction of a chiral auxiliary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent like deuterated chloroform (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-(4-Chlorophenyl)ethanamine are expected to be identical. The chemical shifts (δ) and coupling constants (J) for corresponding protons and carbons will be the same for both enantiomers.
To distinguish between the enantiomers using NMR, a chiral environment must be introduced. This can be achieved by using a chiral solvating agent or by derivatizing the amine with a chiral reagent to form diastereomers, which will exhibit distinct NMR spectra.
Expected ¹H NMR Data (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| CH₃ | ~1.4 | Doublet | ~6.6 |
| NH₂ | ~1.6 | Singlet (broad) | - |
| CH | ~4.1 | Quartet | ~6.6 |
| Aromatic CH | ~7.2-7.3 | Multiplet | - |
Expected ¹³C NMR Data (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| CH | ~50 |
| Aromatic CH | ~127-129 |
| Aromatic C-Cl | ~132 |
| Aromatic C-CH | ~145 |
Infrared (IR) Spectroscopy
The IR spectra of (R)- and (S)-1-(4-Chlorophenyl)ethanamine are expected to be identical, as they possess the same functional groups and bond vibrations. Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, and C=C stretching for the aromatic ring. Primary amines typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹[1].
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | ~3300 - 3400 |
| Aromatic C-H Stretch | ~3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 2950 |
| N-H Bend | ~1590 - 1650 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-N Stretch | ~1020 - 1250 |
| C-Cl Stretch | ~1000 - 1100 |
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), will produce identical mass spectra for both enantiomers. The molecular ion peak (M⁺) and the fragmentation pattern will be the same, as they are determined by the molecular weight and bond strengths, which are identical for enantiomers.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol |
| Expected [M+H]⁺ (ESI) | 156.0578 |
Chiroptical Spectroscopy: The Key to Differentiation
Chiroptical techniques are essential for distinguishing between enantiomers. These methods rely on the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule[2]. The (R)- and (S)-enantiomers of 1-(4-Chlorophenyl)ethanamine are expected to produce CD spectra that are mirror images of each other. Where one enantiomer shows a positive Cotton effect (a peak), the other will show a negative Cotton effect (a trough) of equal magnitude at the same wavelength[3].
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with a change in the wavelength of light[4]. Similar to CD, the ORD curves for the (R)- and (S)-enantiomers will be mirror images of each other.
Experimental Protocols
NMR Spectroscopy (General Protocol for Chiral Analysis)
-
Sample Preparation (with Chiral Solvating Agent):
-
Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Gently mix the solution to ensure homogeneity.
-
-
Instrument Setup:
-
Record ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
The signals corresponding to the two enantiomers, now present as diastereomeric complexes, should be resolved, allowing for integration and determination of enantiomeric excess.
-
Infrared (IR) Spectroscopy (Neat Liquid Protocol)
-
Sample Preparation:
-
Instrument Setup:
-
Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (ESI-MS Protocol)
-
Sample Preparation:
-
Prepare a dilute solution of the amine sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation[6].
-
-
Instrument Setup:
-
Set the electrospray ionization source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a suitable mass range to observe the protonated molecular ion [M+H]⁺.
-
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a solution of the amine sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the wavelength range of interest.
-
Ensure the sample is free of any particulate matter by filtration.
-
-
Instrument Setup:
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)[7].
-
Calibrate the instrument and acquire a baseline spectrum of the solvent in the cuvette.
-
-
Data Acquisition:
-
Acquire the CD spectrum of the sample over the desired wavelength range.
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ] versus wavelength.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and (S)-1-(4-Chlorophenyl)ethanamine.
Caption: Logical workflow for the spectroscopic comparison of enantiomers.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kud.ac.in [kud.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Navigating the Disposal of 1-(4-Chlorophenyl)ethanamine: A Guide for Laboratory Professionals
For immediate release:
Researchers and scientists handling 1-(4-Chlorophenyl)ethanamine must adhere to strict disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.
As a chlorinated amine, this compound is classified as a hazardous waste. Improper disposal can lead to significant environmental contamination and potential health risks. The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility .
Key Disposal Principles
-
Avoid In-Lab Treatment: Do not attempt to neutralize or chemically treat this compound in the laboratory without a validated and approved protocol. Such attempts can result in hazardous reactions and are not recommended.
-
Professional Disposal is Mandatory: This chemical must be disposed of through a licensed professional waste disposal service.
-
Segregation is Crucial: Keep waste this compound separate from other waste streams to avoid dangerous reactions.
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Include the full chemical name: This compound .
-
Indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Note the approximate quantity and date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials such as acids, bases, and strong oxidizing agents.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste stream.
-
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).
As a halogenated organic compound, this compound is subject to Land Disposal Restrictions (LDRs), which prohibit the land disposal of untreated hazardous wastes.[1] The required treatment standard for such compounds is typically high-temperature incineration.
| Regulatory Aspect | Guideline | Citation |
| EPA Hazardous Waste Classification | Likely falls under regulations for halogenated organic compounds. A specific waste code may need to be determined by a qualified professional based on the waste's characteristics and origin. | [1][2][3][4][5] |
| Primary Disposal Method | High-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. | |
| Land Disposal | Prohibited for untreated halogenated organic compounds under Land Disposal Restrictions (LDRs). | [1] |
| In-Lab Neutralization/Treatment | Not recommended without a validated and approved protocol due to the risk of hazardous reactions. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. Appendix III., Article 12. Incineration Requirements of Certain Hazardous Waste, Chapter 18. Land Disposal Restrictions, Division 4.5. Environmental Health Standards for the Management of Hazardous Waste, Title 22. Social Security, California Code of Regulations [carules.elaws.us]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. epa.gov [epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Essential Safety and Operational Guide for 1-(4-Chlorophenyl)ethanamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Chlorophenyl)ethanamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, potential allergic skin reactions, and serious eye damage[1][2][3]. It is harmful if swallowed or inhaled[1]. Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[2][4] | To prevent skin contact, which can cause irritation and allergic reactions.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3][4] | To avoid inhalation of harmful vapors. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] | Provides an additional barrier against accidental spills or splashes. |
Operational Plan: Safe Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Prevent the formation of aerosols or dust.[4]
-
Use non-sparking tools and explosion-proof equipment, as the substance has a flash point.[1][2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage class for this chemical is 8A, indicating combustible corrosive hazardous materials.[2]
Emergency and Disposal Plan
Spill Response:
A structured response to a chemical spill is critical to containing the hazard and ensuring personnel safety. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
Detailed Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[5]
-
Personal Protection: Before addressing the spill, don the appropriate PPE as detailed in Table 1.
-
Control Ignition Sources: Remove all sources of ignition from the area as the substance is combustible.[1]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][6]
-
Collection: Carefully scoop or sweep the absorbed material into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[6][7] Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[6]
Waste Disposal:
-
All waste, including unused chemical and contaminated materials (e.g., gloves, absorbent), must be collected in a designated, properly labeled hazardous waste container.[1][3][7]
-
The container must be compatible with the chemical and securely sealed.
-
Disposal of the hazardous waste must be carried out by a licensed disposal company, adhering to all local, regional, and national regulations.[3] Do not dispose of it down the drain.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
